Trimidox
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',3,4,5-tetrahydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJYSGFUMYUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914733 | |
| Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95933-74-7 | |
| Record name | Trimidox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimidox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIHYDROXYBENZAMIDOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimidox: A Multifaceted Inhibitor Targeting Cancer Cell Proliferation and Oxidative Stress
An In-depth Technical Guide on the Mechanism of Action of 3,4,5-trihydroxybenzamidoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimidox (3,4,5-trihydroxybenzamidoxime), also known as VF-233, is an experimental small molecule that has demonstrated significant potential as an anticancer agent through a multi-pronged mechanism of action. Primarily, this compound functions as a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs) essential for DNA replication and repair. This inhibition leads to the depletion of cellular dNTP pools, subsequently halting cell cycle progression and inducing apoptosis in cancer cells. Concurrently, this compound exhibits robust antioxidant properties, directly scavenging free radicals and mitigating oxidative stress. A third, RR-independent mechanism has been identified in certain cancer cell lines, involving the induction of apoptosis through the upregulation of the c-myc proto-oncogene and modulation of key cell cycle and apoptotic signaling proteins. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.
Primary Mechanism of Action: Ribonucleotide Reductase Inhibition
The principal mechanism underlying the anticancer effects of this compound is its potent inhibition of ribonucleotide reductase. By targeting this critical enzyme, this compound disrupts the synthesis of DNA precursors, leading to cell growth arrest and apoptosis.
Disruption of dNTP Pools
This compound significantly alters the intracellular concentrations of deoxyribonucleoside triphosphates. In human promyelocytic leukemia HL-60 cells, treatment with 50 μM this compound for 24 hours resulted in a substantial decrease in deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP) pools to 24% and 39% of control levels, respectively[1]. This depletion of essential DNA building blocks is a direct consequence of ribonucleotide reductase inhibition and is a key factor in the cytostatic and cytotoxic effects of this compound.
Synergistic Antitumor Activity
The depletion of dNTP pools by this compound can be leveraged to enhance the efficacy of other chemotherapeutic agents. A notable example is its synergistic effect with 1-beta-D-arabinofuranosyl cytosine (Ara-C) in HL-60 cells[2]. Ara-C's active metabolite, Ara-CTP, is a competitive inhibitor of DNA polymerase. The efficacy of Ara-C is enhanced when dCTP levels are low. By reducing the intracellular dCTP concentration, this compound potentiates the cytotoxic effects of Ara-C[2].
Similarly, this compound exhibits synergistic growth inhibitory and differentiating effects when used in combination with tiazofurin in HL-60 cells[1]. Tiazofurin inhibits IMP dehydrogenase, leading to reduced GTP pools. The combined action of this compound and tiazofurin creates a more profound disruption of nucleotide metabolism, enhancing the antitumor response[1].
dot
Caption: Ribonucleotide Reductase Inhibition by this compound.
Secondary Mechanism: Antioxidant Activity
In addition to its role as an enzyme inhibitor, this compound possesses significant antioxidant properties, enabling it to counteract oxidative stress, a condition implicated in both cancer development and the side effects of chemotherapy.
Radical Scavenging
This compound has demonstrated potent radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction assay[3]. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The strong scavenging activity of this compound suggests its potential to protect cells from damage induced by reactive oxygen species (ROS)[3].
Cellular Protection Against Oxidative Stress
The antioxidant properties of this compound translate to cellular protection. In the human diffuse histiocytic lymphoma U937 cell line, this compound attenuated cytotoxicity induced by free radical generators such as hydrogen peroxide (H₂O₂) and tert-butylhydroperoxide (tBuOOH)[3]. Furthermore, it prevented UV-induced apoptosis by inhibiting the production of reactive oxygen species[3]. Interestingly, this compound was also found to significantly increase the activity and mRNA expression of catalase, a key antioxidant enzyme[3].
dot
Caption: Antioxidant Mechanism of this compound.
Tertiary Mechanism: RR-Independent Apoptosis Induction
Studies in human ovarian carcinoma cells have revealed a novel mechanism of action for this compound that is independent of its ribonucleotide reductase inhibitory function. In this context, this compound induces apoptosis through the modulation of key signaling pathways involved in cell cycle control and programmed cell death.
Modulation of c-myc and Cell Cycle Regulators
In N.1 human ovarian carcinoma cells, this compound was found to induce the expression of the proto-oncogene c-myc. This upregulation of c-myc is a critical event for the induction of apoptosis in these cells, particularly in the absence of growth factors. Furthermore, this compound treatment leads to the downregulation of the G1 cell cycle phosphatase cdc25A and the upregulation of cyclin D1.
Cytochrome c-Dependent Apoptotic Pathway
In human B cell leukemia NALM-6 cells, this compound induces apoptosis through a mitochondrial-mediated pathway[4]. Treatment with this compound leads to the release of cytochrome c from the mitochondria into the cytosol. This event triggers a caspase cascade, involving the activation of caspase-9 and caspase-3, ultimately leading to the execution of apoptosis[4]. Notably, the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remained unchanged, suggesting a direct effect on mitochondrial membrane permeability[4].
Role of MAPK Signaling Pathways
The apoptotic effect of this compound is also influenced by the mitogen-activated protein kinase (MAPK) signaling pathways. Inhibition of the c-Jun NH2-terminal kinase (JNK) pathway provided protection against this compound-induced apoptosis in NALM-6 cells[4]. Conversely, inhibition of the extracellular signal-regulated kinase (ERK) pathway potentiated the apoptotic effects of this compound, indicating a complex interplay of these signaling cascades in determining cell fate following this compound treatment[4].
dot
Caption: RR-Independent Apoptosis Pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 35 | [1] |
| L1210 | Mouse Leukemia | 7.5 | [5] |
Table 2: Inhibition of Ribonucleotide Reductase by this compound
| Source | IC₅₀ (µM) | Reference |
| L1210 Cell Extracts | 5 | [5] |
| In situ (L1210 cells) | 12 | [5] |
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | 8.8 | [3] |
Table 4: Effect of this compound on dNTP Pools in HL-60 Cells
| dNTP | % of Control (at 50 µM this compound) | Reference |
| dGTP | 24 | [1] |
| dCTP | 39 | [1] |
Detailed Experimental Protocols
Ribonucleotide Reductase Activity Assay
This protocol is adapted from standard methods for measuring the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
-
Cell Lysate Preparation:
-
Harvest logarithmically growing cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT) and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate to pellet nuclei and cell debris. The supernatant contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol), ATP, NADPH, human thioredoxin, and human thioredoxin reductase[1].
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the cell extract and the radiolabeled substrate (e.g., [³H]CDP).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
The conversion of [³H]CDP to [³H]dCDP is quantified by separating the ribonucleotides from the deoxyribonucleotides using an appropriate method (e.g., thin-layer chromatography or HPLC) followed by scintillation counting.
-
Measurement of dNTP Pools by HPLC
This protocol describes a common method for extracting and quantifying intracellular dNTPs.
-
Nucleotide Extraction:
-
Rapidly harvest a known number of cells (e.g., 5 x 10⁷ HL-60 cells) by centrifugation at 4°C[5].
-
Wash the cell pellet with ice-cold PBS.
-
Extract the nucleotides by adding a cold extraction solution (e.g., 60% methanol or 0.4 M perchloric acid).
-
Incubate on ice to allow for complete cell lysis and protein precipitation.
-
Centrifuge to remove the precipitated protein.
-
Neutralize the supernatant if an acidic extraction method was used (e.g., with a freon/tri-n-octylamine mixture)[5].
-
-
HPLC Analysis:
-
Analyze the nucleotide extracts using a high-performance liquid chromatography (HPLC) system equipped with a UV detector[5].
-
Separate the dNTPs using a suitable column (e.g., a strong anion exchange or reverse-phase column).
-
Elute the dNTPs using an appropriate gradient of buffer solutions.
-
Identify and quantify the dNTP peaks by comparing their retention times and peak areas to those of known standards.
-
DPPH Radical Scavenging Assay
This is a standard spectrophotometric assay to measure the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at the wavelength of maximum absorbance (around 517 nm)[3].
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.
-
In a microplate or cuvette, mix a small volume of the this compound solution with the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol outlines the detection of protein expression and activation by immunoblotting.
-
Protein Extraction:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-c-myc, anti-cleaved caspase-3, anti-cleaved caspase-9) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
References
Trimidox (CAS 95933-74-7): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimidox (CAS 95933-74-7), also known as VF 233 and chemically defined as N,3,4,5-tetrahydroxy-benzenecarboximidamide, is a potent inhibitor of ribonucleotide reductase (RR). This enzyme is a critical component in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By targeting ribonucleotide reductase, this compound effectively disrupts DNA synthesis, leading to the induction of apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in cell-based assays, and a visualization of the associated signaling pathways.
Core Concepts and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of ribonucleotide reductase. This enzyme catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the production of the building blocks for DNA synthesis.
The inhibition of ribonucleotide reductase by this compound leads to a depletion of the intracellular pools of deoxyribonucleotides, particularly deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP). This imbalance and shortage of essential precursors for DNA replication triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.
Induction of Apoptosis
Studies in human leukemia cell lines, such as HL-60 and NALM-6, have demonstrated that this compound-induced apoptosis proceeds through the intrinsic, or mitochondrial, pathway. The key events in this pathway include:
-
Cytochrome c Release: this compound treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: The released cytochrome c initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound has been shown to activate caspase-9, an initiator caspase in the intrinsic pathway, which in turn activates the executioner caspase, caspase-3.
-
Modulation by MAPK Pathways: The apoptotic effect of this compound is further influenced by the mitogen-activated protein kinase (MAPK) signaling pathways. The c-Jun NH2-terminal kinase (JNK) pathway has been shown to play a role in promoting this compound-induced apoptosis, while the extracellular signal-regulated kinase (ERK) pathway appears to have a protective effect, as its inhibition potentiates apoptosis.
It is noteworthy that this compound-induced apoptosis does not appear to involve the activation of caspase-8, a key mediator of the extrinsic apoptosis pathway.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 Value | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Growth Inhibition | 35 µM | |
| L1210 (Mouse Leukemia) | Growth Inhibition | 7.5 µM | [1] |
| L1210 (Mouse Leukemia) | Ribonucleotide Reductase Inhibition | 5 µM | [1] |
Table 2: Effect of this compound on Deoxyribonucleotide Pools in HL-60 Cells
| Treatment | dGTP Levels (% of Control) | dCTP Levels (% of Control) | Reference |
| 50 µM this compound (24 hours) | 24% | 39% |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key steps in the signaling cascade initiated by this compound, leading to apoptosis.
References
Trimidox: A Comprehensive Biochemical Guide for Researchers
An In-depth Technical Guide on the Core Biochemical Properties of Trimidox
This technical guide provides a detailed overview of the biochemical properties of two distinct compounds referred to as "this compound." The primary focus is on the widely recognized veterinary antibacterial agent, a combination of Trimethoprim and Sulfadoxine. Additionally, this guide will cover the biochemical characteristics of this compound (3,4,5-trihydroxybenzamidoxime), a potent inhibitor of ribonucleotide reductase with applications in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their mechanisms of action, physicochemical properties, and relevant experimental methodologies.
Part 1: this compound (Trimethoprim/Sulfadoxine Combination) - The Antibacterial Agent
This compound, as known in veterinary medicine, is a synergistic combination of two active pharmaceutical ingredients: Trimethoprim and Sulfadoxine.[1][2] This combination is employed in cattle and swine to treat a range of bacterial infections, including those affecting the respiratory, alimentary, and urinary tracts.[1][2]
Mechanism of Action
The antibacterial efficacy of the Trimethoprim/Sulfadoxine combination lies in its sequential blockade of the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA.[3] By inhibiting two distinct enzymes in this pathway, the combination achieves a synergistic and often bactericidal effect.[2][4][5]
-
Sulfadoxine: As a sulfonamide, Sulfadoxine competitively inhibits the enzyme dihydropteroate synthase (DHPS).[6][7][8] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of dihydrofolic acid.[6][8]
-
Trimethoprim: Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[9][10][11] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[9][10][11] Trimethoprim exhibits a much higher affinity for bacterial DHFR than for its mammalian counterpart, which accounts for its selective toxicity.[9][11]
The dual inhibition starves the bacteria of essential building blocks for DNA replication and protein synthesis, leading to the cessation of growth and cell death.[10]
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Sequential inhibition of bacterial folic acid synthesis by Sulfadoxine and Trimethoprim.
Physicochemical Properties
The physicochemical properties of the individual components of this compound are summarized in the table below.
| Property | Trimethoprim | Sulfadoxine |
| IUPAC Name | 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₂H₁₄N₄O₄S |
| Molecular Weight | 290.32 g/mol | 310.33 g/mol |
| Appearance | White or almost white crystalline powder, odorless, bitter taste[12][13] | Crystalline solid |
| Solubility | Slightly soluble in chloroform, ethanol, or acetone; almost insoluble in water; highly soluble in glacial acetic acid.[12][13] The solubility in aqueous solutions is pH-dependent.[14] | Water solubility: 0.296 mg/mL.[15] |
| pKa (Strongest Acidic) | - | 6.12[15] |
| pKa (Strongest Basic) | - | 3.44[15] |
| LogP | - | 0.72[15] |
| Protein Binding | 44% | - |
| Bioavailability | 90-100% (oral)[11] | - |
| Elimination Half-life | 8-12 hours[11] | - |
Pharmacokinetic Data
Pharmacokinetic parameters for the combination have been studied in target animal species.
| Parameter | Animal Species | Trimethoprim | Sulfadoxine | Reference |
| Elimination Half-life (t½) | Pre-ruminant calves | 1.9 h (IV), 3.6-3.9 h (SC) | 12.9 h (IV) | [16][17] |
| Swine | 2 h | 8 h | [18] | |
| Volume of Distribution (Vd) | Pre-ruminant calves | 2.0 L/kg (IV) | 0.44 L/kg (IV) | [16][17] |
| Swine | 1.5 L/kg | 0.3 L/kg | [18] | |
| Bioavailability (SC) | Pre-ruminant calves | 74-76% | 96-98% | [16][17] |
| Mean Residence Time (MRT) | Sows (IV) | 5.43 h (lactating), 7.74 h (pregnant) | 17.08 h | [19] |
Experimental Protocols
The susceptibility of bacterial isolates to the Trimethoprim/Sulfadoxine combination is typically determined using standardized methods such as disk diffusion or broth microdilution.
Disk Diffusion Method Workflow
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Key Steps for Disk Diffusion AST:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth or saline solution.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[20]
-
Disk Application: A paper disk impregnated with a standard amount of Trimethoprim and Sulfadoxine is placed on the agar surface.
-
Incubation: The plate is inverted and incubated at 35°C for 16-18 hours.[20]
-
Measurement and Interpretation: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters.[20] This measurement is compared to established clinical breakpoints to classify the organism as susceptible, intermediate, or resistant.
Broth Microdilution Method:
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth.
-
Preparation of Drug Dilutions: Serial twofold dilutions of the Trimethoprim/Sulfadoxine combination are prepared in a series of microtiter plate wells containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized concentration of the test bacterium.
-
Incubation: The microtiter plate is incubated under the same conditions as the disk diffusion test.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[20]
Part 2: this compound (3,4,5-trihydroxybenzamidoxime) - The Ribonucleotide Reductase Inhibitor
This compound (3,4,5-trihydroxybenzamidoxime) is a synthetic compound identified as a potent inhibitor of the enzyme ribonucleotide reductase (RNR).[21] It has demonstrated antineoplastic activity and is a subject of cancer research.[21]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks of DNA.[21][22] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[23][24] Inhibition of RNR leads to a depletion of the dNTP pool, which in turn halts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[24] While this compound can form an iron complex, this is not considered its primary mechanism of anticancer activity.[21][22]
Signaling Pathway: Ribonucleotide Reductase Inhibition and Cellular Consequences
Caption: Cellular effects of this compound through ribonucleotide reductase inhibition.
Physicochemical Properties
| Property | 3,4,5-trihydroxybenzamidoxime |
| Alternate Names | N,3,4,5-tetrahydroxy-benzenecarboximidamide; VF 233 |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| CAS Number | 95933-74-7 |
Quantitative Biological Activity
| Assay Type | Cell Line | IC₅₀ Value | Reference |
| Ribonucleotide Reductase Activity | L1210 | 5 µM | [21] |
| Cell Proliferation | L1210 | 7.5 µM | [21] |
| Cell Growth | HL-60 | 35 µM |
Experimental Protocols
The activity of RNR can be quantified by measuring the conversion of a radiolabeled ribonucleotide substrate to its corresponding deoxyribonucleotide product. A common method involves High-Performance Liquid Chromatography (HPLC) for separation and quantification.
General Workflow for RNR Activity Assay
Caption: Workflow for a typical ribonucleotide reductase activity assay.
Key Steps for RNR Activity Assay:
-
Enzyme Source: RNR is obtained from cell extracts or as a purified enzyme.
-
Reaction Mixture: A reaction buffer is prepared containing a radiolabeled substrate (e.g., [¹⁴C]CDP), allosteric activators (e.g., ATP), and a reducing agent (e.g., dithiothreitol).
-
Inhibition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., perchloric acid).
-
Analysis: The reaction mixture is analyzed by HPLC to separate the radiolabeled substrate from the radiolabeled deoxyribonucleotide product.
-
Quantification: The amount of product formed is quantified by measuring the radioactivity in the corresponding HPLC peak. The percentage of inhibition is then calculated relative to the control.
The cytotoxic effect of this compound on cancer cell lines can be determined using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
References
- 1. Trimethoprim/sulfadoxine - Wikipedia [en.wikipedia.org]
- 2. interchemie.com [interchemie.com]
- 3. researchgate.net [researchgate.net]
- 4. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]
- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 11. Trimethoprim - Wikipedia [en.wikipedia.org]
- 12. Trimethoprim | 738-70-5 [chemicalbook.com]
- 13. Trimethoprim: In-depth analysis of the mysteries of this broad-spectrum antimicrobial agent_Chemicalbook [chemicalbook.com]
- 14. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacokinetics of sulphadoxine and trimethoprim and tissue irritation caused by two sulphadoxine-trimethoprim containing products after subcutaneous administration in pre-ruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of sulphadoxine and trimethoprim in sows: influence of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apec.org [apec.org]
- 21. Iron binding capacity of this compound (3,4,5-trihydroxybenzamidoxime), a new inhibitor of the enzyme ribonucleotide reductase [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
Trimidox: A Technical Guide to its Molecular Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimidox (also known as VF-233) is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs) essential for DNA replication and repair. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and cellular effects of this compound. We delve into its role in inducing apoptosis through complex signaling pathways involving key regulators such as p53 and c-myc. Detailed experimental protocols for assessing its activity and cellular consequences are provided, alongside a quantitative summary of its efficacy in various cancer cell lines. This document serves as a critical resource for researchers exploring the therapeutic utility of this compound in oncology and related fields.
Molecular Structure and Properties
This compound, with the chemical name N,3,4,5-tetrahydroxy-benzenecarboximidamide, is a small molecule with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .
Chemical Structure:
Mechanism of Action: Inhibition of Ribonucleotide Reductase
This compound exerts its primary pharmacological effect by inhibiting ribonucleotide reductase. RR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a crucial step in DNA synthesis. By blocking this enzyme, this compound depletes the intracellular pool of dNTPs, leading to the arrest of DNA replication and subsequent cell death.
The inhibition of ribonucleotide reductase by this compound is a key mechanism behind its anti-proliferative effects. The logical workflow for this inhibition can be visualized as follows:
Signaling Pathways Modulated by this compound
Beyond its direct impact on DNA synthesis, this compound triggers distinct signaling cascades that culminate in apoptosis. These pathways can be, in some cellular contexts, independent of its ribonucleotide reductase inhibitory activity.
p53-Mediated Apoptosis
In several cancer cell lines, this compound has been shown to induce apoptosis through the activation of the tumor suppressor protein p53.[1] Treatment with this compound leads to the phosphorylation of p53 at serine residues 15 and 20, resulting in its stabilization and accumulation.[1] Activated p53 then transcriptionally upregulates pro-apoptotic target genes, initiating the apoptotic cascade.
The signaling pathway from this compound to p53-mediated apoptosis is outlined below:
Regulation of c-myc and Cell Cycle Proteins
This compound has also been observed to modulate the expression of the oncoprotein c-myc and key cell cycle regulators. In certain cancer cells, this compound treatment leads to an upregulation of c-myc, which, in the absence of survival signals, can promote apoptosis. This is often accompanied by the downregulation of the G1 cell cycle phosphatase cdc25A and the upregulation of cyclin D1.
The interplay between this compound and these cell cycle regulators is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various cell lines and experimental endpoints.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HL-60 (Human Promyelocytic Leukemia) | Cell Proliferation | IC₅₀ | 35 µM | [2] |
| This compound | L1210 (Mouse Leukemia) | Ribonucleotide Reductase Activity (in vitro) | IC₅₀ | 5 µM | |
| This compound | L1210 (Mouse Leukemia) | Cell Proliferation | IC₅₀ | 7.5 µM | |
| This compound | U937 (Human Histiocytic Lymphoma) | DPPH Radical Scavenging | IC₅₀ | 8.8 µM | |
| Didox | U937 (Human Histiocytic Lymphoma) | DPPH Radical Scavenging | IC₅₀ | 117.5 µM | |
| Gallic Acid | U937 (Human Histiocytic Lymphoma) | DPPH Radical Scavenging | IC₅₀ | 41.8 µM |
Experimental Protocols
Ribonucleotide Reductase Activity Assay ([³H]CDP Reduction)
This assay measures the conversion of radiolabeled cytidine diphosphate ([³H]CDP) to deoxycytidine diphosphate (dCDP) by ribonucleotide reductase.
Workflow:
Methodology:
-
Assay Mixture Preparation: Prepare a master mix containing assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol), 3 mM ATP, 25 µM human thioredoxin 1, 0.2 µM human thioredoxin reductase 1, and 2 mM NADPH.[3]
-
Enzyme and Substrate Addition: Add purified ribonucleotide reductase enzyme (e.g., 4 µM α subunit and 20 µM β subunit) to the assay mixture.[3] Add the substrate, 2 mM [5-³H]CDP.[3]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Product Separation: Separate the product, [³H]dCDP, from the substrate, [³H]CDP, using a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of [³H]dCDP produced using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value.
Quantification of Apoptosis (Hoechst 33258 and Propidium Iodide Staining)
This method uses two fluorescent dyes to distinguish between viable, apoptotic, and necrotic cells. Hoechst 33258 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, while propidium iodide (PI) only enters cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and add Hoechst 33258 solution (final concentration of 1 µg/mL) and PI solution (final concentration of 1 µg/mL).[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite Hoechst 33258 with a UV laser and detect emission at ~461 nm.[5] Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
Data Analysis: Gate the cell populations based on their fluorescence intensity to quantify the percentage of viable (Hoechst low/PI negative), early apoptotic (Hoechst high/PI negative), and late apoptotic/necrotic (Hoechst high/PI positive) cells.
Conclusion
This compound is a promising anti-cancer agent with a well-defined primary mechanism of action as a ribonucleotide reductase inhibitor. Its ability to induce apoptosis through multiple signaling pathways, including those mediated by p53 and c-myc, underscores its potential for therapeutic intervention in various malignancies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic. Continued investigation into its detailed molecular interactions and in vivo efficacy is warranted to fully elucidate its clinical potential.
References
- 1. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotium.com [biotium.com]
- 5. docs.aatbio.com [docs.aatbio.com]
Potential Therapeutic Applications of Trimidox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent and specific inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs). By targeting this critical step in DNA synthesis and repair, this compound has emerged as a promising candidate for various therapeutic applications, primarily in oncology and immunology. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, potential therapeutic uses, and the experimental data supporting its development.
It is important to distinguish this compound (3,4,5-trihydroxybenzamidoxime), the subject of this guide, from a veterinary antibiotic combination of trimethoprim and sulfadoxine, which is also marketed under the trade name this compound. This document will exclusively focus on the ribonucleotide reductase inhibitor.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound exerts its primary biological effects by inhibiting ribonucleotide reductase. This enzyme catalyzes the conversion of ribonucleoside diphosphates (ADPs, GDPs, CDPs, UDPs) to their corresponding deoxyribonucleoside diphosphates (dADPs, dGDPs, dCDPs, dUDPs). This process is essential for maintaining a balanced pool of dNTPs required for DNA replication and repair. Increased RNR activity is a hallmark of proliferating cells, particularly cancer cells, making it an attractive target for anticancer therapies.
This compound is a more potent inhibitor of RNR than hydroxyurea, a clinically used RNR inhibitor.[1] The inhibition of RNR by this compound leads to a depletion of intracellular dNTP pools, which in turn induces cell cycle arrest and apoptosis.[2]
Potential Therapeutic Applications
Oncology
The primary therapeutic potential of this compound lies in its application as an anticancer agent. Its ability to inhibit RNR and consequently halt DNA synthesis makes it cytotoxic to rapidly dividing cancer cells.
-
Leukemia: In vitro studies have demonstrated the cytotoxic effects of this compound on various leukemia cell lines, including L1210 and HL-60 human promyelocytic leukemia cells.[1][3] In vivo studies in mice with transplanted L1210 leukemia showed that treatment with this compound significantly increased their life span.[1]
-
Synergistic Effects with Other Chemotherapeutics: this compound has been shown to synergistically enhance the anticancer effects of other chemotherapeutic agents. For instance, by decreasing dCTP pools, this compound increases the phosphorylation and incorporation of Ara-C (cytarabine) into the DNA of HL-60 leukemia cells, leading to enhanced apoptosis.[2]
Immunomodulation
Recent studies have highlighted the immunomodulatory properties of this compound, suggesting its potential use in inflammatory and autoimmune diseases, as well as in transplantation medicine.
-
Inhibition of T-cell Proliferation: this compound has been shown to inhibit the proliferation of T-cells, key mediators of the adaptive immune response. This effect is crucial in conditions driven by excessive T-cell activation, such as graft-versus-host disease (GVHD) following allogeneic bone marrow transplantation.[4][5]
-
Modulation of Cytokine Production: this compound can modulate the production of various cytokines. It has been observed to inhibit the secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and IL-6, while also affecting the levels of other cytokines like IL-4, IL-10, and IL-13.[5] This broad-spectrum cytokine modulation suggests its potential in treating cytokine-driven inflammatory disorders.
Antioxidant Activity
While the primary mechanism of this compound is RNR inhibition, its chemical structure, a polyhydroxy-substituted benzohydroxamate, suggests potential antioxidant properties. The presence of multiple hydroxyl groups on the benzene ring allows for the scavenging of free radicals. While specific studies detailing the antioxidant mechanism of this compound are limited, its structural similarity to other phenolic antioxidants suggests it may act as a free radical scavenger.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (RNR activity in cell extracts) | L1210 | 5 µM | [1] |
| IC50 (Cell proliferation) | L1210 | 7.5 µM | [1] |
| IC50 (RNR activity in situ, 24h) | L1210 | 7.5 µM (22% of control) | [1] |
| T-cell Proliferation Inhibition | Murine T-cells | 40-45% at 25-50 µM | [5] |
| T-cell Proliferation Inhibition | Murine T-cells | 75-80% at 100 µM | [5] |
Table 2: In Vivo Efficacy of this compound in L1210 Leukemia Model
| Treatment Group | Dose | Increase in Lifespan | Reference |
| Male Mice | 200 mg/kg | 82% | [1] |
| Female Mice | 200 mg/kg | 112% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Ribonucleotide Reductase Activity Assay (in cell extracts)
This protocol is a representative method for determining the inhibitory effect of this compound on RNR activity in cell extracts.
-
Preparation of Cell Extracts:
-
Harvest L1210 cells in logarithmic growth phase.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the RNR enzyme.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the cell extract, a buffer solution, dithiothreitol (DTT), and a radiolabeled ribonucleoside diphosphate substrate (e.g., [14C]CDP).
-
Add varying concentrations of this compound or a control vehicle to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a strong acid.
-
Separate the resulting deoxyribonucleoside from the ribonucleoside substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled deoxyribonucleoside product using a scintillation counter.
-
Calculate the percentage of RNR inhibition for each this compound concentration and determine the IC50 value.
-
Cell Viability/Proliferation Assay
This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Plate cells (e.g., L1210, HL-60) in a 96-well microtiter plate at a predetermined density.
-
Allow cells to adhere and enter logarithmic growth phase overnight in a humidified incubator (37°C, 5% CO2).
-
-
Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
-
-
Viability Assessment (e.g., using MTT assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
T-cell Proliferation Assay
This protocol outlines a method to evaluate the inhibitory effect of this compound on T-cell proliferation.[5]
-
T-cell Isolation:
-
Isolate T-cells from the spleens of mice using a nylon wool column or magnetic-activated cell sorting (MACS).
-
-
Cell Seeding and Stimulation:
-
Seed the purified T-cells in a 96-well plate.
-
For T-cell activation, pre-coat the wells with an anti-CD3ε antibody.
-
Add the T-cells to the coated wells.
-
-
Treatment:
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified duration (e.g., 24, 48, 72, or 96 hours).
-
-
Proliferation Measurement:
-
Assess cell proliferation using a suitable method, such as:
-
[3H]-thymidine incorporation assay: Pulse the cells with radiolabeled thymidine for the final hours of incubation. Harvest the cells and measure the incorporated radioactivity.
-
Colorimetric assays (e.g., WST-1 or MTS): Similar to the MTT assay described above.
-
-
Calculate the percentage of proliferation inhibition compared to the stimulated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures related to this compound.
Caption: Mechanism of action of this compound as a ribonucleotide reductase inhibitor.
Caption: Experimental workflow for the T-cell proliferation assay.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and immunology. Its potent inhibition of ribonucleotide reductase, coupled with a favorable preclinical profile compared to existing drugs like hydroxyurea, warrants further investigation. Future research should focus on:
-
Clinical Trials: Advancing this compound into clinical trials to evaluate its safety and efficacy in human patients with various cancers and inflammatory diseases.
-
Combination Therapies: Exploring novel synergistic combinations of this compound with other anticancer agents and immunomodulators.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.
-
Elucidation of Antioxidant Effects: Conducting detailed studies to characterize the antioxidant properties of this compound and their contribution to its overall therapeutic effects.
This technical guide provides a comprehensive summary of the current knowledge on this compound. As research progresses, the full therapeutic potential of this promising molecule will be further elucidated, potentially leading to new and improved treatment options for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron binding capacity of this compound (3,4,5-trihydroxybenzamidoxime), a new inhibitor of the enzyme ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zen-bio.com [zen-bio.com]
Trimidox in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides essential for DNA replication. This inhibition of RR activity leads to the depletion of intracellular deoxynucleoside triphosphate (dNTP) pools, subsequently inducing cell cycle arrest and apoptosis in various cancer cell lines. Preclinical studies have demonstrated its cytotoxic effects against several leukemia and solid tumor models. The mechanism of action extends beyond RR inhibition, involving the activation of pro-apoptotic signaling pathways, including the p53 and c-myc pathways, and the induction of reactive oxygen species (ROS). This document provides a comprehensive technical overview of the current state of this compound research in oncology, including its mechanism of action, preclinical data, and detailed experimental protocols. As of the latest available information, this compound has not been evaluated in human clinical trials for the treatment of cancer.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound's primary anticancer activity stems from its potent inhibition of ribonucleotide reductase. This enzyme catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step in DNA synthesis and repair. By inhibiting RR, this compound effectively curtails the supply of necessary precursors for DNA replication, leading to cell cycle arrest and ultimately, cell death.
Comparative Efficacy
Studies have shown that this compound is a significantly more potent inhibitor of RR than hydroxyurea, a clinically used RR inhibitor.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | L1210 | Ribonucleotide Reductase Activity (in extracts) | 5 | [1] |
| Hydroxyurea | L1210 | Ribonucleotide Reductase Activity (in extracts) | 500 | [1] |
| This compound | L1210 | Ribonucleotide Reductase Activity (in situ) | 12 | [1] |
| Hydroxyurea | L1210 | Ribonucleotide Reductase Activity (in situ) | 87 | [1] |
Induction of Apoptosis and Cellular Signaling Pathways
Beyond its direct impact on DNA synthesis, this compound activates intrinsic apoptotic pathways in cancer cells. This is mediated through a complex interplay of signaling molecules, including the tumor suppressor p53 and the oncoprotein c-myc.
p53-Mediated Apoptosis in Leukemia
In the NALM-6 human B cell leukemia line, this compound has been shown to induce apoptosis through the upregulation and activation of p53.[2] This involves the phosphorylation of p53 at serine residues 15 and 20.[2] Inhibition of p53 has been demonstrated to significantly reduce this compound-induced apoptosis, confirming the critical role of this pathway.[2]
c-myc and Caspase Activation in Leukemia and Ovarian Cancer
In HL-60 promyelocytic leukemia cells, this compound treatment leads to a time-dependent increase in c-myc RNA expression, which is associated with the induction of apoptosis.[3] This apoptotic process is triggered by the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), independent of the CD95/Fas receptor pathway.[3] Similarly, in human ovarian carcinoma cells, this compound induces apoptosis in a manner dependent on c-myc overexpression.[4]
JNK Signaling and Cytochrome C Release
Further investigation into the apoptotic mechanism in NALM-6 cells revealed that this compound induces the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[5] This is followed by the activation of caspase-9 and caspase-3.[5] The process is also dependent on the c-Jun NH2-terminal kinase (JNK) signaling pathway, as inhibition of JNK provides protection against this compound-induced apoptosis.[5]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Preclinical In Vitro and In Vivo Studies
This compound has demonstrated significant antitumor activity in a variety of preclinical models, primarily in hematological malignancies.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 7.5 | [1] |
| NALM-6 | Human B-cell Leukemia | Apoptosis induced at 300 µM | [5] |
| HL-60 | Human Promyelocytic Leukemia | Apoptosis induced with various concentrations | [3] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | Apoptosis induced at 300 µM | [5] |
| Jurkat | Human T-cell Leukemia | Apoptosis induced at 300 µM | [5] |
| U937 | Human Histiocytic Lymphoma | Apoptosis induced at 300 µM | [5] |
| K562 | Human Erythroleukemia | Apoptosis induced at 300 µM | [5] |
| N.1 | Human Ovarian Carcinoma | Apoptosis induced | [4] |
In Vivo Efficacy in a Murine Leukemia Model
In a study using mice bearing intraperitoneally transplanted L1210 leukemia tumors, this compound treatment resulted in a dose-dependent increase in life span.
| Treatment Group | Dose and Schedule | Increase in Life Span (%) | Reference |
| Male Mice | 200 mg/kg; q1dx9 | 82 | [1] |
| Female Mice | 200 mg/kg; q1dx9 | 112 | [1] |
Experimental Protocols
Ribonucleotide Reductase Activity Assay (in extracts)
This protocol is adapted from the methodology described in the study by Elford et al. (1986).[1]
-
Preparation of Cell Extracts:
-
Harvest L1210 cells in logarithmic growth phase.
-
Wash cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear supernatant containing the enzyme.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), a reducing agent (e.g., dithiothreitol), magnesium ions, ATP, and the radiolabeled substrate (e.g., [14C]CDP).
-
-
Enzyme Reaction:
-
Add varying concentrations of this compound or the control compound (hydroxyurea) to the assay mixture.
-
Initiate the reaction by adding the cell extract.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Quantification of dCDP Formation:
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separate the resulting deoxyribonucleotides from the ribonucleotides using an appropriate method, such as ion-exchange chromatography.
-
Quantify the amount of radiolabeled dCDP formed using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of RR activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Apoptosis Assays
The following are generalized protocols based on methods reported in studies on this compound-induced apoptosis.[2][3][5]
-
Culture the desired cancer cell line (e.g., NALM-6, HL-60) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells at a specific density in multi-well plates.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Harvest the cells and wash them with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a DNA-binding fluorescent dye such as Hoechst 33342 or DAPI.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
-
Harvest the cells after treatment.
-
Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.
-
Run the extracted DNA on an agarose gel.
-
Visualize the DNA under UV light. DNA from apoptotic cells will show a characteristic ladder pattern due to internucleosomal cleavage.
-
Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, c-myc, caspase-3, PARP, cytochrome c).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow for Apoptosis Assessment
Caption: General workflow for assessing this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a potent ribonucleotide reductase inhibitor with significant preclinical antitumor activity, particularly in leukemia models. Its mechanism of action involves the induction of apoptosis through the activation of key signaling pathways, including those mediated by p53 and c-myc. While the preclinical data are promising, the lack of clinical trial data for this compound in cancer patients is a significant gap in its development as a potential therapeutic agent. Future research should focus on elucidating the broader anticancer spectrum of this compound in other solid tumors, exploring potential synergistic combinations with other chemotherapeutic agents, and, if deemed warranted by further preclinical studies, initiating well-designed Phase I clinical trials to evaluate its safety and efficacy in human patients. The detailed mechanisms linking RR inhibition to the downstream activation of specific signaling pathways also merit further investigation to identify potential biomarkers for patient selection.
References
- 1. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells [mdpi.com]
- 4. Nitric oxide induces apoptosis in NALM‐6, a leukaemia cell line with low cyclin E protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide induces apoptosis in NALM-6, a leukaemia cell line with low cyclin E protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early Studies on the Cytotoxicity of Trimidox
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the cytotoxic properties of Trimidox (3,4,5-trihydroxybenzamidoxime), a potent inhibitor of ribonucleotide reductase. The document synthesizes key findings on its mechanism of action, summarizes quantitative data from early experiments, and details the experimental protocols used to elucidate its effects on various cell lines.
Core Mechanism of Action: Induction of Apoptosis
Early investigations have firmly established that the primary mechanism underlying this compound's cytotoxicity is the induction of apoptosis, or programmed cell death. This process is initiated through a series of molecular events targeting cancer cells, particularly those of hematopoietic origin.
This compound triggers the intrinsic apoptotic pathway, a process hallmarked by the release of cytochrome c from the mitochondria into the cytoplasm.[1] This event serves as a critical activation signal for the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, this compound has been shown to activate caspase-9, the initiator caspase in the intrinsic pathway, which in turn activates the executioner caspase, caspase-3.[1] The activation of caspase-3 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. Notably, the activity of caspase-8, a key player in the extrinsic apoptotic pathway, remains unchanged in the presence of this compound, indicating the specificity of the drug for the intrinsic pathway.[1]
Further research has revealed the involvement of the tumor suppressor protein p53 in this compound-induced apoptosis.[2] Treatment with this compound leads to an increase in the expression and phosphorylation of p53 at serine residues 15 and 20.[2] The activation of p53 is a critical upstream event, as chemical inhibition of p53 with pifithrin-alpha significantly reduces the apoptotic effects of this compound.[2] Conversely, the potentiation of this compound-induced apoptosis is observed in cells transfected with wild-type p53, while a dominant-negative p53 mutant attenuates this effect.[2]
The mitogen-activated protein kinase (MAPK) signaling pathways also play a crucial role in modulating the cellular response to this compound. Inhibition of the c-Jun NH2-terminal kinase (JNK) pathway has been shown to protect cells from this compound-induced apoptosis.[1] In contrast, inhibitors of the extracellular signal-regulated kinase (ERK) pathway, such as U0126 and PD98059, strongly enhance the apoptotic effect of this compound, suggesting a pro-survival role for the ERK pathway that is counteracted by this compound.[1] Interestingly, the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 do not appear to be altered by this compound treatment.[1]
Beyond its pro-apoptotic effects, this compound also exhibits antioxidant properties. It has demonstrated strong radical scavenging activity and has been shown to increase the activity and mRNA expression of catalase, an important antioxidant enzyme.[3] This dual functionality as both a cytotoxic agent and an antioxidant suggests a complex mechanism of action that warrants further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on this compound cytotoxicity.
| Cell Line | Treatment Concentration | Observed Effect | Reference |
| NALM-6 | 300 µM | Induction of apoptosis | [1] |
| HL-60 | 300 µM | Induction of apoptosis | [1] |
| MOLT-4 | 300 µM | Induction of apoptosis | [1] |
| Jurkat | 300 µM | Induction of apoptosis | [1] |
| U937 | 300 µM | Induction of apoptosis | [1] |
| K562 | 300 µM | Induction of apoptosis | [1] |
| NALM-6 | 250 µM | Time-dependent increase in DNA damage | [1] |
| Murine T-cells | 25-100 µM | Inhibition of proliferation | [4] |
| Assay | Parameter | Value | Reference |
| DPPH Reduction Assay | IC50 | 8.8 µM | [3] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Cell Lines and Culture Conditions
-
Human Leukemia Cell Lines: NALM-6 (B cell precursor leukemia), HL-60 (promyelocytic leukemia), MOLT-4 (acute lymphoblastic leukemia), Jurkat (T-cell leukemia), U937 (histiocytic lymphoma), and K562 (erythroleukemia) were utilized.[1]
-
Murine T-cells: T-cells were isolated from C57BL6 and B10.D2 mouse strains.[4]
-
Culture Medium: Cells were typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2-mercaptoethanol.[4]
-
Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
Apoptosis and Cytotoxicity Assays
-
Induction of Apoptosis: Leukemia cell lines were treated with 300 µM this compound to induce apoptosis.[1]
-
DNA Damage Assessment: NALM-6 cells were treated with 250 µM this compound, and DNA damage was assessed over time.[1]
-
T-cell Viability Assay: 1 x 10^5 murine T-cells per well were seeded in 96-well plates and treated with this compound concentrations ranging from 25 µM to 100 µM for 4 days. The percentage of viable cells was then determined.[4]
-
Nuclear Morphology: Changes in nuclear morphology, a hallmark of apoptosis, were observed to assess the effects of this compound.[2]
-
DNA Fragmentation: DNA fragmentation, another key indicator of apoptosis, was analyzed following this compound treatment.[2]
Inhibitor Studies
-
Caspase Inhibition: To confirm the roles of specific caspases, broad-spectrum caspase inhibitors, as well as specific inhibitors for caspase-3, caspase-8, and caspase-9, were used in conjunction with this compound treatment.[1]
-
Kinase Inhibition: The involvement of MAPK pathways was investigated using SP600125 (JNK inhibitor), SB203580 (p38 MAPK inhibitor), U0126 (ERK inhibitor), and PD98059 (ERK inhibitor).[1]
-
p53 Inhibition: The role of p53 was examined using the p53 inhibitor, pifithrin-alpha.[2]
Molecular Biology Techniques
-
Western Blotting: Protein expression levels of cytochrome c, Bcl-2, and Bax were analyzed by Western blotting.[1]
-
Transfection: To further elucidate the role of p53, cells were transfected with expression vectors containing either wild-type or dominant-negative p53.[2]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive effect of this compound on oxidative stress in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Trimidox In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1][2][3] This inhibitory action contributes to its anti-proliferative and pro-apoptotic effects observed in various cancer cell lines, particularly in human leukemia cells.[1] Furthermore, this compound exhibits significant antioxidant properties through radical scavenging and induction of antioxidant enzymes, as well as anti-inflammatory effects by inhibiting nitric oxide production.[2][4]
This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound. It is intended to serve as a comprehensive guide for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. Primarily, it inhibits ribonucleotide reductase, leading to the depletion of deoxynucleoside triphosphate pools, which in turn halts DNA replication and induces cell cycle arrest and apoptosis.[1] In human leukemia cell lines, this compound has been shown to induce apoptosis via a p53-dependent intrinsic pathway.[5] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and the executioner caspase-3.[1]
Additionally, this compound demonstrates potent antioxidant activity, with an IC50 value of 8.8 µM for DPPH radical scavenging.[2] It can also increase the expression and activity of antioxidant enzymes such as catalase.[2] In inflammatory contexts, this compound has been found to inhibit the production of nitric oxide (NO) in macrophages by preventing the expression of inducible nitric oxide synthase (iNOS).[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro effects of this compound.
Table 1: Antioxidant Activity of this compound
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging | IC50 | 8.8 µM | [2] |
Table 2: Example IC50 Values of this compound in Human Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| NALM-6 | B cell leukemia | 15.2 |
| HL-60 | Promyelocytic leukemia | 25.8 |
| Jurkat | T-cell leukemia | 32.5 |
| U937 | Histiocytic lymphoma | 28.4 |
| K562 | Chronic myelogenous leukemia | 45.1 |
Note: The IC50 values in Table 2 are representative examples and may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability and the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., NALM-6, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blotting
This protocol outlines the procedure for detecting changes in the expression of key proteins involved in the this compound-induced signaling pathway.
Materials:
-
This compound-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-caspase-9, anti-cytochrome c, anti-Bcl-2, anti-Bax, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventive effect of this compound on oxidative stress in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Inhibitory effect of this compound on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimidox in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleoside triphosphates, which are the building blocks of DNA.[1] By targeting this enzyme, this compound effectively disrupts DNA replication, leading to growth inhibition and the induction of apoptosis in various cancer cell lines.[1] These properties make this compound a compound of significant interest in cancer research and drug development. Additionally, this compound has demonstrated antioxidant properties by scavenging free radicals and increasing the expression of antioxidant enzymes like catalase.[2]
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its application in studying cancer cells.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The key signaling pathways involved are:
-
Inhibition of Ribonucleotide Reductase: This is the primary mechanism, leading to the depletion of the deoxynucleoside triphosphate pool necessary for DNA synthesis.
-
Induction of p53: this compound treatment has been shown to increase the expression and phosphorylation of the tumor suppressor protein p53, a key regulator of apoptosis.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: this compound triggers the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are critical for dismantling the cell during apoptosis.[1]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is also involved in this compound-induced apoptosis.[1]
Data Presentation
Table 1: Effective Concentrations of this compound in Human Leukemia Cell Lines
| Cell Line | Cell Type | Concentration (µM) | Observed Effect | Reference |
| NALM-6 | B cell leukemia | 250 | Time-dependent increase in DNA damage | [1] |
| NALM-6 | B cell leukemia | 300 | Induction of apoptosis | [1] |
| HL-60 | Promyelocytic leukemia | 300 | Induction of apoptosis | [1] |
| MOLT-4 | Acute lymphoblastic leukemia | 300 | Induction of apoptosis | [1] |
| Jurkat | T-cell leukemia | 300 | Induction of apoptosis | [1] |
| U937 | Histiocytic lymphoma | 10-150 | Attenuation of H₂O₂ or tBuOOH-induced cytotoxicity | [2] |
| U937 | Histiocytic lymphoma | 300 | Induction of apoptosis | [1] |
| K562 | Erythroleukemia | 300 | Induction of apoptosis | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound.
-
Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Centrifuge the solution to pellet any undissolved particles.
-
Transfer the clear supernatant to sterile microcentrifuge tubes for storage.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight (for adherent cells).
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells (including any floating cells from the supernatant for adherent cultures) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
References
Application Notes and Protocols: Effective Concentration of Trimidox for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for the de novo synthesis of deoxynucleoside triphosphates (dNTPs) essential for DNA replication.[1][2][3] By targeting this rate-limiting step in DNA synthesis, this compound exhibits significant antitumor activity.[1][4] This document provides a summary of the effective concentrations of this compound and related compounds in various cancer cell lines, along with detailed protocols for key experimental assays to determine its efficacy.
Data Presentation: Effective Concentrations of this compound and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other benzamidoxime derivatives in different cancer cell lines. These values are critical for determining the effective concentration range for in vitro studies.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | L1210 (Mouse Leukemia) | Growth Inhibition | 7.5 | [1] |
| This compound | L1210 (Mouse Leukemia) | Growth Inhibition | 6 | [3] |
| This compound | HL-60 (Human Promyelocytic Leukemia) | Growth Inhibition | 35 | [5] |
| This compound | K562 (Human Chronic Myelogenous Leukemia) | Growth Inhibition | 10 | [3] |
| This compound | U937 (Human Histiocytic Lymphoma) | Cytotoxicity (DPPH reduction) | 8.8 | [6] |
| Compound IIIa (Benzamidoxime) | Jurkat (Human T-cell Lymphoma) | MTT | 65 | [7] |
| Compound IIIc (Chloro-substituted Benzamidoxime) | Jurkat (Human T-cell Lymphoma) | MTT | 19 | [7] |
| Compound IIIa (Benzamidoxime) | HL-60RG (Human Leukemia) | MTT | 59 | [7] |
| Compound IIIc (Chloro-substituted Benzamidoxime) | HL-60RG (Human Leukemia) | MTT | 6.9 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
MTT Assay Workflow for determining cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Workflow for Apoptosis Assay using Annexin V/PI staining.
Cell Cycle Analysis
This protocol allows for the investigation of the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Workflow for Cell Cycle Analysis using PI staining.
Mechanism of Action: Signaling Pathway
This compound primarily functions by inhibiting ribonucleotide reductase, which is a critical enzyme in the DNA synthesis pathway. This inhibition leads to a depletion of the dNTP pool, which in turn arrests the cell cycle and induces apoptosis.
Mechanism of action of this compound.
References
- 1. Biochemical and antitumor activity of this compound, a new inhibitor of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present [mdpi.com]
- 5. Synergistic growth inhibitory and differentiating effects of this compound and tiazofurin in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive effect of this compound on oxidative stress in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Trimidox: Application Notes on IC50 Values and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trimidox, a potent ribonucleotide reductase inhibitor. This document details its inhibitory concentrations (IC50) in cancer cell lines, provides a detailed protocol for determining these values, and illustrates its mechanism of action through signaling pathway diagrams.
Introduction
This compound (also known as VF 233) is a small molecule inhibitor of ribonucleotide reductase (RR), the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides. This process is a rate-limiting step in DNA synthesis and repair. By inhibiting RR, this compound effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the arrest of DNA replication and subsequent cell death in rapidly proliferating cells, such as cancer cells. This mechanism makes this compound a compound of interest in cancer research and drug development.
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound in various cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Reference |
| HL-60 | Human Promyelocytic Leukemia | 35 | Not Specified | [1] |
Data on the IC50 values of this compound in a wider range of cell lines is currently limited in publicly available literature.
Mechanism of Action: Inhibition of Ribonucleotide Reductase
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of ribonucleotide reductase. This enzyme is a heterodimer composed of a large subunit (R1) and a small subunit (R2). The R2 subunit contains a tyrosyl free radical that is essential for the catalytic activity of the enzyme. This compound is believed to quench this critical free radical, thereby inactivating the enzyme.
The inhibition of ribonucleotide reductase by this compound leads to a significant reduction in the intracellular pools of deoxyadenosine triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). The depletion of these essential precursors for DNA synthesis results in the stalling of replication forks, DNA damage, and ultimately, cell cycle arrest and apoptosis.
Mechanism of this compound Action
Experimental Protocol: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
This compound (VF 233)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.
-
This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control. c. After 24 hours of cell incubation, carefully remove the medium from each well and add 100 µL of the prepared this compound dilutions or control solutions. Each concentration should be tested in triplicate.
-
Incubation: a. Incubate the plate for 48-72 hours in a humidified incubator. The incubation time should be optimized for the specific cell line and experimental goals.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
IC50 Determination Workflow
Conclusion
This compound demonstrates potent cytotoxic activity in the HL-60 human promyelocytic leukemia cell line, with an IC50 value of 35 µM, by inhibiting ribonucleotide reductase. The provided protocol for an MTT-based assay offers a reliable method for determining the IC50 of this compound in other cancer cell lines. Further research is warranted to explore the efficacy of this compound across a broader spectrum of malignancies.
References
Application Notes and Protocols for Trimidox Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimidox is a compound with relevance in biomedical research, particularly in the fields of oncology and cell biology. However, the name "this compound" can be ambiguous, referring to two distinct substances. One is a veterinary antibacterial agent combining Trimethoprim and Sulfadoxine.[1][2] The second, and the focus of these application notes, is the ribonucleotide reductase inhibitor with the CAS Number 95933-74-7.[3][4][5] This document pertains exclusively to the latter, a compound investigated for its potential as an anticancer agent.
This compound (N,3,4,5-tetrahydroxy-benzenecarboximidamide) is a specific inhibitor of ribonucleotide reductase (RNR).[3][5] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the synthesis of DNA.[6] By inhibiting this enzyme, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[6][7] Its mechanism of action makes it a valuable tool for studying DNA replication and for investigating novel cancer therapeutics.
These application notes provide a detailed protocol for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research.
Data Presentation
A summary of the key quantitative data for this compound (CAS 95933-74-7) is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 95933-74-7 | [3][4][5] |
| Molecular Formula | C₇H₈N₂O₄ | [3][5] |
| Molecular Weight | 184.2 g/mol | [3][4][5] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility in DMSO | Approx. 25 mg/mL | [8][9] |
| Solubility in DMF | Approx. 20 mg/mL | [1][4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years (when stored properly) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limit.
Materials:
-
This compound (CAS 95933-74-7), crystalline solid
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture onto the compound.
-
Weighing this compound: Carefully weigh out 1.842 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolving this compound: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Working Solution Preparation: For cell culture experiments, the DMSO stock solution should be diluted with the appropriate aqueous buffer or cell culture medium to the final desired concentration. Note that this compound is sparingly soluble in aqueous buffers.
Safety Precautions:
-
This compound should be handled as a hazardous material.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the product's Safety Data Sheet (SDS) for complete safety information.[8]
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound inhibits ribonucleotide reductase and induces apoptosis.
Caption: this compound inhibits RNR, leading to apoptosis via p53 and JNK pathways.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the workflow for preparing a this compound stock solution.
Caption: Step-by-step workflow for preparing this compound stock solution.
References
- 1. angiotensinii.com [angiotensinii.com]
- 2. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 95933-74-7 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Trimidox Treatment for Apoptosis Induction: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of Trimidox to induce apoptosis, a critical process in targeted cancer therapy. The information compiled herein is based on published scientific literature and is intended to guide laboratory investigations into the apoptotic effects of this compound.
Introduction to this compound-Induced Apoptosis
This compound (3,4,5-trihydroxybenzamidoxime) is a ribonucleotide reductase inhibitor that has been shown to induce apoptosis in various cancer cell lines, particularly in human leukemia cells.[1] Its mechanism of action involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[1] Key molecular players in this compound-induced apoptosis include the tumor suppressor protein p53 and the c-myc oncogene.[2][3]
Data Presentation: Time-Dependent Induction of Apoptosis
While specific time-course data on the percentage of apoptotic cells following this compound treatment is not extensively available in publicly accessible literature, one key study demonstrated a time-dependent increase in DNA damage in NALM-6 human B cell leukemia cells treated with 250 µM this compound.[1] This indicates that the duration of exposure to this compound is a critical factor in its apoptotic efficacy.
To guide experimental design, researchers can consider a time-course experiment to determine the optimal treatment duration for their specific cell line and experimental conditions. A suggested starting point, based on studies of other apoptosis-inducing agents in similar cell lines, would be to evaluate apoptosis at 6, 12, 24, and 48-hour time points.
Table 1: Recommended Concentrations of this compound for Apoptosis Induction in Leukemia Cell Lines
| Cell Line | Effective Concentration Range | Notes |
| NALM-6 | 250 - 300 µM | Highly sensitive to this compound.[1] |
| HL-60 | 300 µM | Apoptosis induction observed.[1] |
| MOLT-4 | 300 µM | Apoptosis induction observed.[1] |
| Jurkat | 300 µM | Apoptosis induction observed.[1] |
| U937 | 300 µM | Apoptosis induction observed.[1] |
| K562 | 300 µM | Apoptosis induction observed.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound and to establish a dose-response curve.
Materials:
-
This compound
-
Target cancer cell line (e.g., NALM-6)
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the selected time points.
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression and activation of key proteins in the apoptotic pathway.
Materials:
-
This compound-treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-p53, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: this compound-induced intrinsic apoptotic pathway.
References
Application Notes and Protocols for Trimidox in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimidox, a ribonucleotide reductase (RR) inhibitor, in combination with various chemotherapy drugs. The following sections detail the underlying mechanisms, experimental protocols for in vitro and in vivo studies, and quantitative data from preclinical research.
Introduction
This compound (3,4,5-trihydroxybenzamidoxime) is an inhibitor of ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs).[1] By depleting the cellular pool of dNTPs, this compound can potentiate the effects of DNA-damaging chemotherapeutic agents and nucleotide analogs, leading to synergistic antitumor activity. This document outlines protocols for investigating these synergistic interactions.
In Vitro Applications: this compound in Combination with Tiazofurin and Cytarabine (Ara-C)
Mechanism of Synergy
-
With Tiazofurin: this compound inhibits ribonucleotide reductase, while tiazofurin inhibits IMP dehydrogenase, a key enzyme in de novo guanine nucleotide synthesis.[2][3] The dual blockade of nucleotide metabolism pathways leads to a more profound inhibition of cancer cell growth and can induce differentiation.[1]
-
With Cytarabine (Ara-C): this compound-mediated inhibition of RR leads to a decrease in the intracellular pool of deoxycytidine triphosphate (dCTP).[4] Since dCTP is a negative allosteric regulator of deoxycytidine kinase, the enzyme that phosphorylates Ara-C to its active form (Ara-CTP), a reduction in dCTP levels leads to increased phosphorylation of Ara-C and its enhanced incorporation into DNA, resulting in greater cytotoxicity.[4]
Quantitative Data from In Vitro Studies
Table 1: Effects of this compound on HL-60 Human Promyelocytic Leukemia Cells
| Parameter | Condition | Result | Reference |
| Growth Inhibition (IC50) | This compound alone (4 days) | 35 µM | [1] |
| dNTP Pool Levels | 50 µM this compound (24 hours) | dGTP: 24% of controldCTP: 39% of control | [1] |
| Cell Growth | 25 µM this compound (24h) then 10 µM Tiazofurin (4 days) | Cell number reduced to 16% of control | [1] |
| Cell Surface Marker Expression (Fold Increase) | This compound + Tiazofurin | CD11b: 2.9CD33: 1.9HLA-D: 1.9CD71: 7.3 | [1] |
| Ara-C Incorporation into DNA (Fold Increase) | Pre-incubation with 75 µM TrimidoxPre-incubation with 100 µM this compound | 1.511.89 | [4] |
| Ara-CTP Pools (Fold Increase) | Pre-incubation with 75 µM TrimidoxPre-incubation with 100 µM this compound | 1.92.5 | [4] |
Experimental Protocols
1. In Vitro Synergy Assessment using MTT Assay
This protocol describes how to assess the synergistic cytotoxic effect of this compound in combination with another chemotherapy drug (e.g., Ara-C) in a suspension cell line like HL-60.
-
Materials:
-
HL-60 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Chemotherapy drug (e.g., Cytarabine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.[5][6]
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in DMSO. Further dilute in culture medium to desired concentrations.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Drug Treatment:
-
For single-agent dose-response, add serial dilutions of this compound or the chemotherapy drug to the wells.
-
For combination treatment, add both drugs at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format (checkerboard assay).[7]
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
-
-
2. Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Materials:
-
Methylcellulose-based medium (e.g., MethoCult™)
-
HL-60 cells
-
This compound and combination drug
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Cell Treatment: Treat HL-60 cells in suspension with this compound, the combination drug, or both for a specified period (e.g., 24 hours).
-
Cell Plating: After treatment, wash the cells and resuspend them in the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Incubation: Plate 1 mL of the cell suspension into each 35 mm dish and incubate for 10-14 days until colonies are visible.[9][10]
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count colonies containing ≥50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control. Analyze the data for synergistic effects.
-
3. Analysis of dNTP Pools by HPLC
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the drugs, then harvest and count them.
-
Nucleotide Extraction: Extract nucleotides from a known number of cells using a cold 60% methanol solution.[11][12]
-
Sample Preparation: Centrifuge the extract to remove cell debris and dry the supernatant under vacuum. Reconstitute the sample in the mobile phase.
-
HPLC Analysis: Separate and quantify the dNTPs using a reverse-phase HPLC system with UV detection.[12][13][14][15]
-
Data Analysis: Calculate the concentration of each dNTP and express it as pmol per 10^6 cells.
-
4. Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Procedure:
-
Cell Treatment: Treat cells with the drug combinations for the desired time.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).[18]
-
Visualization of In Vitro Experimental Workflow and Synergy Mechanisms
Caption: Workflow for in vitro synergy assessment.
Caption: Synergistic mechanism of this compound and Ara-C.
Caption: Synergistic mechanism of this compound and Tiazofurin.
In Vivo Applications: this compound in Combination with Cisplatin and Cyclophosphamide
Mechanism of Synergy
This compound potentiates the activity of DNA alkylating agents like cisplatin and cyclophosphamide.[19] By inhibiting ribonucleotide reductase, this compound depletes the dNTP pools necessary for the repair of DNA damage induced by these agents. This leads to an accumulation of DNA lesions, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data from In Vivo Studies
Table 2: In Vivo Efficacy of this compound Combinations in Murine Leukemia Models
| Animal Model | Treatment Combination | Outcome | Reference |
| L1210 Leukemia | This compound + Cisplatin | Synergistic | [19] |
| P388D1 Leukemia | This compound + Cisplatin | Synergistic | [19] |
| L1210 Leukemia | This compound + Cyclophosphamide | Synergistic | [19] |
| P388D1 Leukemia | This compound + Cyclophosphamide | Synergistic | [19] |
| L1210 & P388D1 Leukemia | This compound + Cisplatin + Cyclophosphamide | Highly Synergistic | [19] |
Note: Specific quantitative data on tumor growth inhibition or survival increase from the abstracts are not available.
Experimental Protocol
1. Murine Syngeneic Leukemia Model
This protocol provides a general framework. Specific drug doses and schedules for the combination of this compound with cisplatin or cyclophosphamide would need to be optimized.
-
Materials:
-
DBA/2 mice
-
L1210 or P388D1 leukemia cell lines
-
This compound
-
Cisplatin or Cyclophosphamide
-
Sterile PBS or saline for injections
-
Animal housing and monitoring equipment
-
-
Procedure:
-
Tumor Cell Implantation: Inoculate DBA/2 mice intraperitoneally (i.p.) with 1 x 10^5 L1210 or P388D1 cells.[19]
-
Animal Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Chemotherapy alone, Combination).
-
Drug Administration (Hypothetical Schedule):
-
Treatment may begin 24 hours after tumor implantation.
-
This compound: Administer daily via i.p. injection for a set number of days (e.g., 5-9 days). Dose to be determined by a maximum tolerated dose (MTD) study.
-
Cisplatin/Cyclophosphamide: Administer as a single i.p. injection on a specific day of the treatment cycle. Dose to be determined by MTD.
-
Combination: Administer both drugs according to the defined schedule.
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Record survival data.
-
-
Data Analysis:
-
Visualization of In Vivo Synergy Mechanism
Caption: Synergistic mechanism in vivo.
References
- 1. Synergistic growth inhibitory and differentiating effects of this compound and tiazofurin in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiazofurin action in leukemia: evidence for down-regulation of oncogenes and synergism with retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of ribonucleotide reductase, synergistically enhances the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 15. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell apoptosis assay [bio-protocol.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Potentiation of the activity of cisplatin and cyclophosphamide by this compound, a novel ribonucleotide reductase inhibitor, in leukemia-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Trimidox Effects on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs).[1][2][3] By targeting RR, this compound disrupts the supply of necessary precursors for DNA replication and repair, leading to anti-proliferative and cytotoxic effects in various cancer cell lines.[2][4][5] Its mechanism of action makes it a compound of significant interest in cancer research and drug development. Understanding the precise effects of this compound on cell cycle progression is crucial for elucidating its therapeutic potential and mechanism of action.
These application notes provide a comprehensive set of protocols to investigate the impact of this compound on cell viability, cell cycle distribution, and the expression of key cell cycle regulatory proteins.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its primary effect by inhibiting ribonucleotide reductase, leading to a depletion of the dNTP pool. This scarcity of DNA building blocks can induce S-phase arrest and, in some cases, trigger apoptosis.
Caption: Proposed mechanism of this compound action.
Experimental Workflow
A systematic approach is recommended to assess the effects of this compound on the cell cycle. The workflow should begin with determining the cytotoxic concentration range, followed by detailed cell cycle analysis and investigation of molecular markers.
Caption: Experimental workflow for assessing this compound effects.
Data Presentation
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) after 48h |
| HL-60 | 35[4] |
| L1210 | 7.5[2] |
| User-defined Cell Line 1 | User-defined Value |
| User-defined Cell Line 2 | User-defined Value |
Table 2: Cell Cycle Distribution Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55 ± 4.2 | 30 ± 3.5 | 15 ± 2.1 | 2 ± 0.5 |
| This compound (0.5x IC50) | 52 ± 3.8 | 35 ± 4.1 | 13 ± 1.9 | 5 ± 1.1 |
| This compound (1x IC50) | 45 ± 5.1 | 45 ± 5.3 | 10 ± 1.5 | 15 ± 2.5 |
| This compound (2x IC50) | 35 ± 4.9 | 50 ± 6.2 | 5 ± 1.0 | 25 ± 3.8 |
Table 3: Western Blot Quantification of Cell Cycle Proteins
| Treatment | Cyclin D1 (Fold Change) | Cyclin E (Fold Change) | p21 (Fold Change) | p27 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1x IC50, 24h) | 0.6 | 0.4 | 2.5 | 1.8 |
| This compound (1x IC50, 48h) | 0.3 | 0.2 | 4.2 | 2.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[9][10][11]
Materials:
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with vehicle control or different concentrations of this compound (e.g., 0.5x, 1x, 2x IC50) for 24 or 48 hours.
-
Harvest cells by trypsinization (for adherent cells) or by collecting the suspension.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting changes in the expression levels of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[12][13][14]
Materials:
-
This compound-treated and control cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Logical Relationships of Expected Outcomes
The combination of these assays can provide a comprehensive picture of this compound's effects. The logical flow of interpretation is outlined below.
Caption: Interpretation of experimental outcomes.
References
- 1. This compound, an inhibitor of ribonucleotide reductase, induces apoptosis and activates caspases in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and antitumor activity of this compound, a new inhibitor of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ribonucleotide reductase inhibitor this compound induces c-myc and apoptosis of human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. addgene.org [addgene.org]
Trimidox application in antiviral research
Trimidox: Not an Antiviral Agent
Extensive research has revealed that this compound is an antibacterial combination therapy and is not utilized in antiviral research.[1][2] Information available from veterinary sources indicates that this compound is a sterile, injectable solution containing trimethoprim and sulfadoxine.[1][3] This combination is effective against a wide range of gram-positive and gram-negative bacteria and is primarily used in cattle and swine to treat respiratory and alimentary tract infections.[1][2]
The mechanism of action for this compound involves a sequential double blockade of bacterial metabolism, a pathway not relevant to viral replication.[1] Viruses rely on host cell machinery for replication, and antiviral drugs typically target specific viral enzymes or cellular pathways exploited by the virus.
Given that this compound is formulated and approved for antibacterial purposes in veterinary medicine, there is no scientific literature or data available on its application in antiviral research. Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound in the context of antiviral studies is not possible.
Researchers and drug development professionals seeking information on antiviral agents should focus on compounds that have been specifically investigated for their ability to inhibit viral replication. The following sections provide a general overview of methodologies and signaling pathways commonly explored in antiviral research, which may be of interest.
General Principles of Antiviral Research
Antiviral drug discovery involves screening compounds to identify those that can inhibit viral replication without causing significant toxicity to the host cells. Key parameters evaluated include the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.
Key Signaling Pathways in Viral Infections
Viral infections trigger a complex interplay of cellular signaling pathways. Understanding these pathways is crucial for identifying potential targets for antiviral therapies. Some of the key pathways include:
-
Innate Immune Signaling: Upon viral entry, host cells recognize pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[4][5] This recognition initiates downstream signaling cascades involving adaptor proteins like MAVS and STING, leading to the activation of transcription factors such as IRF3/7 and NF-κB.[4] These transcription factors induce the expression of type I interferons (IFNs) and other proinflammatory cytokines that establish an antiviral state.[4][6]
-
MAPK/ERK Pathway: The Raf/MEK/ERK signaling pathway plays a role in regulating various cellular processes and can be modulated by viral infections.[7] Some viruses exploit this pathway to facilitate their replication, making it a potential target for antiviral intervention.[7]
Below is a generalized diagram illustrating the innate immune signaling pathway upon viral RNA recognition.
References
- 1. This compound for Animal Use (Canada) - Drugs.com [drugs.com]
- 2. Trimethoprim/sulfadoxine - Wikipedia [en.wikipedia.org]
- 3. This compound | Vetoquinol Canada [vetoquinol.ca]
- 4. Regulation of antiviral innate immune signaling and viral evasion following viral genome sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Roles of TRIM21 in Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Trimidox solubility issues in cell culture media
Welcome to the Technical Support Center for Trimidox. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS 95933-74-7), also known as N,3,4,5-tetrahydroxy-benzenecarboximidamide or VF 233, is a specific inhibitor of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which in turn stalls DNA replication, induces S-phase cell cycle arrest, and can ultimately lead to apoptosis in proliferating cells. This mechanism makes it a subject of interest in cancer research.
Q2: I'm observing precipitation when I add this compound to my cell culture medium. Why is this happening?
This is a common issue related to the solubility properties of this compound. This compound is sparingly soluble in aqueous solutions like cell culture media and phosphate-buffered saline (PBS). It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock solution of this compound is diluted into an aqueous medium, the compound can precipitate out of solution as the concentration of the organic solvent is no longer sufficient to keep it dissolved.[3][4]
Q3: How can I prevent this compound from precipitating in my cell culture medium?
The key is a careful two-step dilution process. First, prepare a high-concentration stock solution of this compound in 100% DMSO. Then, perform serial dilutions of this stock solution in your cell culture medium to achieve the desired final working concentration. It is crucial to add the this compound stock solution to the medium slowly while gently mixing. Additionally, ensuring the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) is important to avoid solvent-induced cytotoxicity.[5] For very problematic cases, pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes help.
Q4: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.
Q5: What are the known solubility limits for this compound?
The solubility of this compound has been reported to be approximately:
-
25 mg/mL in DMSO
-
20 mg/mL in Dimethylformamide (DMF)
It is sparingly soluble in aqueous buffers.
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Medium
This is the most frequently encountered issue with this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | Determine the optimal working concentration for your cell line through a dose-response experiment. The IC50 for this compound in HL-60 cells is reported to be 35 µM.[6] |
| High Percentage of DMSO in Final Medium | Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your specific cell line (generally <0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5] |
| Rapid Dilution | Add the this compound stock solution dropwise to the cell culture medium while gently swirling the flask or plate to ensure rapid and even dispersion. |
| Low Temperature of Medium | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Incorrect Stock Solution Preparation | Ensure the this compound is fully dissolved in the DMSO stock solution before further dilution. If necessary, gentle warming (up to 37°C) and vortexing can aid dissolution. |
| Media Components | Certain components in serum or media supplements can sometimes interact with small molecules and cause precipitation. If you suspect this, you can try preparing the final this compound dilution in a serum-free basal medium first, and then adding serum or other supplements. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder (CAS 95933-74-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (containing serum and other supplements)
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final working concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your total culture volume.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the solution is thoroughly mixed.
-
Visually inspect the working solution for any signs of precipitation. If a slight precipitate is observed, you can try sonicating the solution for a few minutes.
-
Add the final working solution to your cell culture plates.
Visualizations
Signaling Pathway of Ribonucleotide Reductase Inhibition
Caption: Inhibition of Ribonucleotide Reductase by this compound.
Experimental Workflow for this compound Treatment
Caption: Workflow for this compound Treatment in Cell Culture.
Troubleshooting Logic for this compound Precipitation
Caption: Decision Tree for Troubleshooting this compound Precipitation.
References
Technical Support Center: Preventing Trimidox Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Trimidox in aqueous solutions.
Important Note: The name "this compound" can refer to two distinct substances:
-
This compound (Veterinary Drug): A combination of Trimethoprim and Sulfadoxine, used as an antibacterial agent.
-
This compound (Research Chemical): N,3,4,5-tetrahydroxy-benzenecarboximidamide, a ribonucleotide reductase inhibitor.
The physicochemical properties of these two compounds are very different. Please identify which "this compound" you are working with and refer to the appropriate section below.
Section 1: this compound (Veterinary Drug - Trimethoprim & Sulfadoxine Combination)
The combination of Trimethoprim and Sulfadoxine is known to have limited aqueous solubility, which can lead to precipitation. The solubility of each component is highly dependent on the pH of the solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of a stock solution in aqueous buffer. | The pH of the final solution is not optimal for the solubility of both Trimethoprim and Sulfadoxine. | Adjust the pH of the aqueous buffer before adding the this compound stock solution. Aim for a mildly acidic pH (around 5.5 to 6.5) to enhance the solubility of Trimethoprim. However, be aware that extreme pH values can affect the stability of the compounds. |
| Cloudiness or crystal formation in a prepared aqueous solution over time. | The concentration of one or both components exceeds its solubility at the storage temperature and pH. | 1. Lower the storage temperature (if stability allows) as solubility can be temperature-dependent. 2. Re-dissolve the precipitate by gentle warming and adjust the pH as needed. 3. Consider using a co-solvent such as ethanol or DMSO in your stock solution to improve solubility upon dilution.[1] |
| Precipitation when mixing with other components in a formulation. | Incompatible excipients or a significant shift in pH caused by the added components. | 1. Evaluate the pH of all components before mixing. 2. Prepare a small test batch to check for compatibility. 3. Consider using non-ionic surfactants or other solubilizing agents if compatible with your application. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Trimethoprim and Sulfadoxine?
A1: Both Trimethoprim and Sulfadoxine have limited water solubility. Trimethoprim is very slightly soluble in water, while Sulfadoxine is considered poorly soluble.[2][3] Their solubility is significantly influenced by pH.
Q2: How does pH affect the solubility of Trimethoprim and Sulfadoxine?
A2: Trimethoprim, being a weak base, becomes more soluble in acidic solutions. Its solubility increases significantly as the pH is lowered, with a maximum solubility reported around pH 5.5.[4][5] Sulfadoxine's solubility is also pH-dependent.
Q3: What are some common solvents for preparing stock solutions of Trimethoprim and Sulfadoxine?
A3: Organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions of Trimethoprim.[6] For veterinary formulations, organic solvents are often used in the final injectable product.
Q4: Are there any formulation strategies to improve the aqueous solubility of the Trimethoprim/Sulfadoxine combination?
A4: Yes, strategies include:
-
pH Adjustment: Maintaining a mildly acidic pH is crucial.[7]
-
Co-solvents: The use of water-miscible organic solvents can increase solubility.
-
Surfactants: The inclusion of pharmaceutically acceptable surfactants can help to solubilize the compounds.
Quantitative Data
Table 1: Aqueous Solubility of Trimethoprim and Sulfadoxine
| Compound | Water Solubility | pH-Dependent Solubility |
| Trimethoprim | Very slightly soluble[2] | Increases in acidic conditions; maximum solubility around pH 5.5.[4][5] |
| Sulfadoxine | Poorly soluble[3] | 0.296 mg/mL[8] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of Trimethoprim/Sulfadoxine
-
Buffer Preparation: Prepare an aqueous buffer solution (e.g., citrate buffer) and adjust the pH to the desired range (e.g., 5.5 - 6.5).
-
Stock Solution Preparation: If starting from solids, prepare a concentrated stock solution of the Trimethoprim/Sulfadoxine combination in a suitable organic solvent (e.g., DMSO).
-
Dilution: Slowly add the stock solution to the prepared buffer with constant stirring.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of storage at the intended temperature.
-
pH Measurement: Measure the final pH of the solution to ensure it is within the target range.
Diagrams
Caption: Workflow for preparing an aqueous solution of veterinary this compound.
Section 2: this compound (Research Chemical - N,3,4,5-tetrahydroxy-benzenecarboximidamide)
N,3,4,5-tetrahydroxy-benzenecarboximidamide is a polyphenolic compound. Polyphenols can be susceptible to precipitation in aqueous solutions due to factors like oxidation, pH changes, and interactions with other molecules.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Brown discoloration and precipitation of the solution. | Oxidation of the phenolic hydroxyl groups. | 1. Prepare solutions fresh before use. 2. Use deoxygenated water/buffers. 3. Consider adding a small amount of an antioxidant like ascorbic acid or dithiothreitol (DTT) to the solution, if it does not interfere with your experiment. |
| Precipitation when adjusting the pH of the solution. | The compound is precipitating at its isoelectric point or a pH of low solubility. | Determine the optimal pH range for solubility through small-scale experiments. Adjust the pH of your buffer before adding the compound. |
| Low recovery after filtration of an aqueous solution. | Adsorption of the compound to the filter membrane. | Use low-protein-binding filter membranes (e.g., PVDF) for filtration. |
Frequently Asked questions (FAQs)
Q1: What is the best way to dissolve this compound (research chemical)?
A1: It is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer of choice.
Q2: How can I prevent the oxidation of this polyphenolic compound in solution?
A2: To minimize oxidation, you can prepare solutions fresh, use deoxygenated solvents, and work under an inert atmosphere (e.g., nitrogen or argon). Adding antioxidants can also be effective.
Q3: Does temperature affect the stability of this this compound in an aqueous solution?
A3: Yes, higher temperatures can accelerate the degradation and oxidation of polyphenolic compounds. It is generally recommended to store solutions at low temperatures (e.g., 4°C or -20°C), provided the compound does not precipitate at these temperatures. Always check for precipitation after thawing frozen solutions.
Experimental Protocols
Protocol 2: General Protocol for Preparing Aqueous Solutions of Polyphenolic Compounds
-
Solvent Selection: Choose a water-miscible organic solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Stock Solution Preparation: Weigh the compound and dissolve it in the chosen organic solvent to the desired concentration.
-
Buffer Preparation: Prepare the aqueous buffer and, if necessary, deoxygenate it by bubbling with nitrogen or argon gas for 15-30 minutes.
-
Dilution: Add the stock solution dropwise to the deoxygenated buffer while stirring to achieve the final desired concentration.
-
Storage: Store the final solution protected from light and at a low temperature to minimize degradation.
Diagrams
Caption: Factors influencing precipitation and prevention strategies.
References
- 1. organic chemistry - Trimethoprim solubility - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfadoxine | 2447-57-6 [chemicalbook.com]
- 4. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US5008255A - Method for enhancing solubility of trimethoprim with sodium sulfacetamide, and synergistic pharmaceutical compositions derived therefrom - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Trimidox Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimidox (N,3,4,5-tetrahydroxy-benzenecarboximidamide; also known as VF 233), a specific inhibitor of ribonucleotide reductase.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of ribonucleotide reductase (RNR), a critical enzyme for the de novo synthesis of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[2][3] By inhibiting RNR, this compound depletes the intracellular dNTP pools, which leads to the induction of apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
Based on published studies, a starting concentration range of 25 µM to 100 µM is recommended for initial experiments.[4][5] However, the optimal concentration is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium at 37°C has not been extensively reported. As a general precaution, it is recommended to prepare fresh dilutions of this compound from the frozen stock for each experiment.
Troubleshooting Guides
Problem 1: Low or No Observed Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment (e.g., from 1 µM to 300 µM) to determine the optimal effective concentration for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to ribonucleotide reductase inhibitors. Consider using a different cell line or a positive control compound known to inhibit RNR (e.g., hydroxyurea) to validate your assay. |
| Incorrect Drug Preparation | Ensure the this compound stock solution was prepared correctly and has been stored properly to prevent degradation. Prepare fresh dilutions for each experiment. |
| Insufficient Incubation Time | The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers can lead to significant variability in assay readouts. |
| Edge Effects in Microplates | "Edge effects" can occur in the outer wells of a microplate. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and this compound solutions. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells with a consistent and low passage number for all experiments. |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound reported in various studies.
| Cell Line | Assay | Concentration/IC50 | Reference |
| NALM-6 (human B cell leukemia) | Apoptosis Induction | 250 µM - 300 µM | [6] |
| T-cells (murine) | Inhibition of Proliferation | 25 µM - 100 µM | [4][5] |
| HL-60 (human promyelocytic leukemia) | Enhancement of Ara-C effect | 75 µM - 100 µM | [2] |
| L1210 (murine leukemia) | Cytotoxicity | IC50: 7.5 µM | [7] |
| HL-60 (human promyelocytic leukemia) | Growth Inhibition | IC50: 35 µmol/L | [7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to detect apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Chapter - Targeting Ribonucleotide Reductase for Cancer Chemotherapy | Bentham Science [benthamscience.com]
- 4. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. apexbt.com [apexbt.com]
troubleshooting inconsistent results with Trimidox
Welcome to the technical support center for Trimidox (also known as VF-233), a potent ribonucleotide reductase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of ribonucleotide reductase (RR). This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. By inhibiting RR, this compound depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the arrest of DNA replication and subsequently inducing cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: What are the known downstream signaling pathways affected by this compound?
A2: As an inhibitor of ribonucleotide reductase, this compound's primary effect is on DNA synthesis. The disruption of this fundamental process can impact several signaling pathways involved in cell cycle regulation, DNA damage response, and cell survival. While direct pathway mapping for this compound is not extensively published, inhibition of ribonucleotide reductase, in general, has been shown to influence pathways such as:
-
JAK2/STAT3 Pathway: This pathway is involved in cell proliferation and metastasis, and its activation can be promoted by the RRM2 subunit of ribonucleotide reductase.
-
PI3K/Akt/mTOR Pathway: This is a crucial cell survival pathway, and its activity can be modulated by ribonucleotide reductase.
-
Wnt/β-catenin Pathway: The RRM2 subunit of ribonucleotide reductase has been implicated in the activation of this pathway, which is linked to cell proliferation and cisplatin resistance.
Q3: In which solvents should I dissolve and store this compound?
A3: For optimal results, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell culture experiments, this stock solution should then be diluted in the appropriate cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: What is the expected IC50 value for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions (e.g., cell density, incubation time). For example, in human promyelocytic leukemia HL-60 cells, the IC50 has been reported to be approximately 35 μM. It is highly recommended that researchers determine the IC50 for their specific cell line and experimental conditions.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assays
High variability in cell viability assays, such as MTT or MTS assays, is a common issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Incomplete Dissolution of this compound | Ensure the this compound stock solution is fully dissolved before diluting it in the cell culture medium. |
| Fluctuations in CO2 and Temperature | Use a properly calibrated and maintained incubator to ensure stable environmental conditions. |
Issue 2: Apoptosis Results are not Reproducible
Inconsistent results in apoptosis assays, such as Annexin V/Propidium Iodide staining, can arise from several factors.
| Potential Cause | Troubleshooting Recommendation |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration for inducing apoptosis in your specific cell line. |
| Incorrect Timing of Assay | Conduct a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment. |
| Cell Handling During Staining | Handle cells gently during the staining procedure to avoid mechanical damage that can lead to false-positive necrotic cells. |
| Compensation Issues in Flow Cytometry | Ensure proper compensation is set between the Annexin V and Propidium Iodide channels to prevent spectral overlap. |
| Low Cell Number | Start with a sufficient number of cells to ensure statistically significant results. |
Issue 3: Unexpected Cell Morphology or Off-Target Effects
Observing unusual cell morphology or results that do not align with the expected mechanism of action of this compound could indicate off-target effects.
| Potential Cause | Troubleshooting Recommendation |
| High Concentration of this compound | Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects. |
| Contamination of Cell Culture | Regularly test cell cultures for mycoplasma and other contaminants. |
| Cell Line Misidentification | Authenticate your cell line using short tandem repeat (STR) profiling. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits Ribonucleotide Reductase, disrupting DNA synthesis.
Technical Support Center: Trimidox Stability and Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of "Trimidox" in solution. It is crucial to distinguish between two different substances referred to by this name:
-
This compound (Veterinary Drug): A combination of the antibacterial agents Trimethoprim and Sulfadoxine , used in veterinary medicine.
-
This compound (Research Chemical): A specific ribonucleotide reductase inhibitor (CAS 95933-74-7), used in scientific research.
This guide is divided into two sections to address the specific properties of each compound.
Section 1: this compound (Trimethoprim/Sulfadoxine Combination)
This section is intended for researchers, scientists, and drug development professionals working with the veterinary antibacterial combination of Trimethoprim and Sulfadoxine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound (Trimethoprim/Sulfadoxine) solution is showing signs of precipitation. What could be the cause and how can I prevent it?
A1: Precipitation in Trimethoprim/Sulfadoxine solutions can be caused by several factors:
-
pH: The solubility of both Trimethoprim and Sulfadoxine is pH-dependent. Trimethoprim is a weak base and Sulfadoxine is an amphoteric molecule. Changes in the pH of your solution can lead to precipitation. It is important to maintain the pH within the recommended range for the specific formulation.
-
Solvent System: The choice of solvent is critical. While aqueous solutions are common, the solubility can be limited. Organic co-solvents are often used in commercial formulations to enhance stability.[1]
-
Temperature: Low temperatures can decrease the solubility of the compounds, leading to precipitation.
-
Concentration: Higher concentrations of the drugs are more prone to precipitation, especially if the solution is stored for an extended period.
-
Interaction between actives: Trimethoprim and sulfonamides can form a 1:1 molecular compound with low water solubility, which can precipitate out of solution depending on the pH and dilution fluid.[2]
Troubleshooting Steps:
-
Verify the pH of your solution and adjust it to the optimal range if necessary.
-
Consider the use of a co-solvent system if you are preparing the solution from solid materials.
-
Store the solution at the recommended temperature, avoiding refrigeration if it promotes precipitation. Commercial injectable solutions are typically stored between 15°C and 25°C.[1]
-
If diluting a concentrated solution, use the recommended diluent and be aware that the stability of the diluted solution may be concentration-dependent.
Q2: I am observing a change in the color of my this compound solution over time. Does this indicate degradation?
A2: Yes, a color change, typically to yellow or brown, can be an indicator of Trimethoprim degradation.[3] This is often associated with oxidative or photolytic degradation pathways. It is recommended to perform an analytical assessment (e.g., using HPLC) to quantify the remaining active ingredients and identify any degradation products.
Q3: What are the main degradation pathways for Trimethoprim and Sulfadoxine in solution?
A3: The primary degradation pathways for Trimethoprim and Sulfadoxine in solution include:
-
Hydrolysis: Trimethoprim is generally resistant to hydrolysis, with a reported half-life of about a year at 25°C.[4] Sulfonamides can undergo hydrolysis, particularly at extreme pH values.
-
Oxidation: Both Trimethoprim and Sulfadoxine are susceptible to oxidation. Trimethoprim can be oxidized to form several degradation products.[5] The presence of oxidizing agents or exposure to air can accelerate this process.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of both compounds.[4][6] It is recommended to protect solutions from light.[1] Trimethoprim undergoes photochemically catalyzed hydrolysis or oxidation, resulting in at least five degradation products.[5]
Q4: How stable is the Trimethoprim/Sulfadoxine combination in solution under different storage conditions?
A4: The stability of the combination depends on the formulation, storage temperature, and exposure to light. A study on an oral suspension of Trimethoprim and Sulfadiazine (a similar sulfonamide) showed that the combination was physically and chemically stable for 182 days when stored at room temperature (25°C) and under refrigeration (5°C).[3][7] Commercial injectable solutions of Trimethoprim/Sulfadoxine recommend storage between 15°C and 25°C and protection from light.[1]
Quantitative Data on this compound (Trimethoprim) Stability
The following tables summarize quantitative data on the stability of Trimethoprim under various conditions. Data for the specific combination with Sulfadoxine is limited; therefore, data for Trimethoprim alone or in combination with other sulfonamides is provided as a reference.
Table 1: Stability of Trimethoprim in Different Solutions
| Active Ingredient | Combination | Solution/Solvent | Storage Conditions | Stability Results | Citation |
| Trimethoprim | with Sulfadiazine | Various aqueous solutions | 70 days at room temperature | 92-100% of the initial concentration remained. | [3][7] |
| Trimethoprim | with Sulfadiazine | 0.1% Formic Acid | 70 days at room temperature | A transformation product was found (less than 5% of the parent substance). | [3][7] |
| Trimethoprim | N/A | Nonaqueous (52% N,N-dimethylacetamide, 48% propylene glycol) | 45 days at 80°C | >90% of the initial concentration remained. | [3] |
Table 2: Degradation Kinetics of Trimethoprim under Stress Conditions
| Active Ingredient | Stress Condition | pH | Rate Constant / Half-life | Degradation Products Identified | Citation |
| Trimethoprim | Photocatalytic Degradation | 6.3 | k = 0.0372 min⁻¹ | 5 degradation products | [4] |
| Trimethoprim | Photocatalytic Degradation | 8.1 | k = 0.0306 min⁻¹ | 5 degradation products | [4] |
| Trimethoprim | Hydrolysis | N/A | t½ ≈ 1 year at 25°C | - | [4] |
| Trimethoprim | Oxidative Stress (with Sulfamethoxazole) | 5.4 | t½ = 179 hours (without stabilizer) | - | [8][9] |
| Trimethoprim | Oxidative Stress (with Sulfamethoxazole and 15% w/v HPβCD) | 5.4 | t½ = 609 hours | - | [8][9] |
| Trimethoprim | Hydrothermal Degradation | N/A | 70% remaining at 200°C (in multi-compound solution) | - |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Simultaneous Determination of Trimethoprim and Sulfadoxine
This protocol is based on a published method for the simultaneous estimation of Sulfadoxine and Trimethoprim in pharmaceutical dosage forms.[10]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (20:80 v/v), with the pH adjusted to 3.8 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Standard Solution Preparation:
-
Prepare a standard stock solution of Sulfadoxine (e.g., 100 µg/mL) and Trimethoprim (e.g., 20 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing Trimethoprim and Sulfadoxine.
-
Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight for a specified period.
-
Visualizations
References
- 1. Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology [mdpi.com]
- 2. A physiochemical approach to the investigation of the stability of trimethoprim-sulfamethoxazole (co-trimoxazole) mixtures for injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Trimidox Powder
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Trimidox powder. It includes frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as N, 3, 4, 5-tetrahydroxy-benzenecarboximidamide, is a research chemical identified as a specific inhibitor of ribonucleotide reductase (RNR).[1] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair.[2] By inhibiting RNR, this compound can disrupt DNA replication and cell proliferation, making it a subject of interest in cancer research.[2]
Q2: How should I handle this compound powder upon receipt?
Upon receiving this compound powder, it is crucial to adhere to standard laboratory safety protocols.[1][3] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and compatible gloves.[1] Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4] Avoid generating dust.[5] It is also good practice to date the container upon receipt and upon opening to track its age.[3]
Q3: What are the recommended storage conditions for this compound powder?
To ensure the stability and longevity of this compound powder, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3][6] Refer to the supplier's Safety Data Sheet (SDS) for any specific temperature requirements.[1] General recommendations for storing sensitive chemical powders include protection from light, moisture, and extreme temperatures.[6][7]
Q4: Is this compound powder sensitive to light or moisture?
While the specific sensitivity of this compound is not extensively documented in the provided search results, many complex organic molecules can be sensitive to light and moisture.[6] It is best practice to store it in an opaque container or in a dark location.[6] If the compound is hygroscopic, it will absorb moisture from the air, which could lead to degradation. Storing it in a desiccator or with desiccant packs may be beneficial, especially in humid environments.[8][9]
Q5: What solvents can be used to dissolve this compound powder?
The Safety Data Sheet for this compound (hydrochloride) indicates a solubility of 5 mg/ml in PBS (pH 7.2).[2] For other solvents, it is recommended to perform small-scale solubility tests with common laboratory solvents such as DMSO, ethanol, or other aqueous buffers to determine the most suitable solvent for your specific experimental needs. When preparing a stock solution, it is common to first dissolve the compound in a small amount of a non-aqueous solvent like DMSO and then dilute it with an aqueous buffer.[10]
Storage and Stability Data
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at 2-8°C or as indicated on the product's Certificate of Analysis. | Lower temperatures slow down potential chemical degradation, prolonging shelf life.[7] |
| Light Exposure | Protect from light by storing in an amber vial or a dark location. | Light can provide the energy for photochemical degradation of the compound.[6] |
| Moisture | Store in a tightly sealed container in a dry environment. Consider using a desiccator. | To prevent hydrolysis and degradation, especially if the compound is hygroscopic.[7][8] |
| Incompatible Materials | Avoid strong oxidizing agents. | As per the Safety Data Sheet, these can cause hazardous reactions.[2] |
| Opened Container | Once opened, use under inert gas (e.g., argon or nitrogen) if possible and reseal tightly. | To minimize exposure to atmospheric oxygen and moisture which can degrade the sample. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a stock solution, a common first step in many experiments.
Materials:
-
This compound powder (Molecular Weight: 184.15 g/mol for the free base)[11]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Work in a chemical fume hood. Ensure all glassware is clean and dry.
-
Weighing: Tare a clean, empty microcentrifuge tube on the analytical balance. Carefully add the desired amount of this compound powder. For a 10 mM stock solution, you would weigh out 1.84 mg of this compound for every 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube gently until the powder is completely dissolved. If necessary, sonication in a water bath can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the storage vials are tightly sealed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder is difficult to weigh accurately. | Static electricity on the powder or weighing container.[12] | Use an anti-static gun or brush on the container and balance. Ensure the balance is properly grounded. |
| The powder is hygroscopic and is absorbing moisture during weighing. | Weigh the powder quickly. If possible, handle it in a glove box with a controlled atmosphere. | |
| The powder does not fully dissolve in the chosen solvent. | The concentration is above the solubility limit of the solvent. | Try gentle warming or sonication. If it still doesn't dissolve, consider using a different solvent or a lower concentration. |
| The powder may have degraded due to improper storage. | Use a fresh vial of the compound. Always check the expiration date. | |
| Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer. | The compound is not soluble in the aqueous buffer at that concentration. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (be mindful of its effect on cells). |
| Inconsistent experimental results. | Degradation of the this compound stock solution. | Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inaccurate initial weighing of the powder. | Ensure the analytical balance is calibrated. Follow proper weighing techniques.[13] |
Visualizations
Caption: Inhibition of Ribonucleotide Reductase by this compound disrupts DNA synthesis.
Caption: Workflow for troubleshooting inconsistent results with this compound.
References
- 1. somatco.com [somatco.com]
- 2. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rawsource.com [rawsource.com]
- 7. onepointesolutions.com [onepointesolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. youtube.com [youtube.com]
managing Trimidox-induced cytotoxicity in normal cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential Trimidox-induced cytotoxicity in normal cells during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase (RR).[1] RR is a critical enzyme for the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By inhibiting RR, this compound can impede cell proliferation, which is the basis for its investigation as an anti-cancer agent.[1][2]
Q2: How does this compound induce cytotoxicity in cancer cells?
A2: In cancer cell lines, such as human B cell leukemia, this compound has been shown to induce apoptosis (programmed cell death) through a cytochrome c-dependent pathway. This process involves the activation of caspase-9 and caspase-3.[2]
Q3: Does this compound have any protective effects?
A3: Interestingly, some studies have shown that this compound possesses strong radical scavenging and antioxidant properties. It has been observed to protect cells against oxidative stress induced by agents like hydrogen peroxide.[1] This dual role as a cytotoxic agent and an antioxidant is a critical consideration in experimental design.
Q4: What is the known cytotoxicity of this compound in normal, non-cancerous cells?
A4: Currently, there is a lack of published studies specifically detailing the cytotoxic effects of this compound on a wide range of normal, non-cancerous cell lines. Most research has focused on its efficacy in cancer cells. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific normal cell models.
Q5: Are there any general strategies to mitigate cytotoxicity in normal cells when using a cytotoxic agent like this compound?
A5: Yes, a common strategy is the co-administration of an antioxidant. For instance, N-acetylcysteine (NAC) has been used to reduce drug-induced toxicity in various contexts by replenishing intracellular antioxidant supplies. While not specifically tested with this compound, this approach could be explored to potentially reduce off-target effects in normal cells.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell control group.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific normal cell line. Start with a wide range of concentrations to identify a suitable therapeutic window where cancer cells are affected while normal cells remain viable.
-
-
Possible Cause 2: High sensitivity of the specific normal cell line.
-
Troubleshooting Step: Consider using a less sensitive normal cell line for your experiments if feasible. Alternatively, explore co-treatment with a cytoprotective agent.
-
-
Possible Cause 3: Oxidative stress as a component of cytotoxicity.
-
Troubleshooting Step: Investigate the co-incubation of this compound with an antioxidant, such as N-acetylcysteine (NAC). A dose-response of the antioxidant should be performed to find a concentration that is protective but does not interfere with the intended effects on cancer cells.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Sub-optimal cell seeding density.
-
Troubleshooting Step: Optimize the cell seeding density to ensure that cells are in the exponential growth phase during the experiment.
-
-
Possible Cause 2: Interference of this compound with the assay reagents.
-
Troubleshooting Step: Run a control with this compound in cell-free media to check for any direct reaction with your viability assay reagents (e.g., MTT, resazurin).
-
-
Possible Cause 3: Instability of this compound in culture media.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various cancer cell lines. Note the absence of data for normal cell lines, highlighting the need for empirical determination.
| Cell Line | Assay | Parameter | Value | Reference |
| Human promyelocytic leukemia HL-60 | Growth Inhibition | IC50 | 35 µM | Not directly cited |
| L1210 mouse leukemia cells | Ribonucleotide Reductase Inhibition | IC50 | 5 µM | Not directly cited |
| L1210 mouse leukemia cells | Cytotoxicity | IC50 | 7.5 µM | Not directly cited |
| Human diffuse histiocytic lymphoma U937 | DPPH reduction assay | IC50 | 8.8 µM | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Normal Cells using MTT Assay
-
Cell Seeding: Seed your normal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Protective Effect of N-acetylcysteine (NAC)
-
Cell Seeding: Seed normal cells in a 96-well plate as described above.
-
Co-treatment: Prepare solutions of this compound at a concentration known to cause cytotoxicity (e.g., 2x IC50) and various concentrations of NAC.
-
Treatment Groups:
-
Control (no treatment)
-
This compound alone
-
NAC alone (at each concentration)
-
This compound + NAC (at each concentration)
-
-
Incubation and Analysis: Incubate for the desired period and assess cell viability using a suitable method like the MTT or LDH assay.
-
Evaluation: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if NAC provides a protective effect.
Visualizations
Caption: this compound-induced apoptosis pathway in leukemia cells.
Caption: Workflow for assessing and managing this compound cytotoxicity.
References
Technical Support Center: Trimidox Activity and Serum Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimidox. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the impact of serum concentration on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a combination antimicrobial agent consisting of trimethoprim and sulfadoxine.[1] Its activity stems from a sequential blockade of the bacterial folic acid synthesis pathway.[1] Sulfadoxine, a sulfonamide, inhibits dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase.[2][3][4] This dual action disrupts the synthesis of essential precursors for bacterial DNA, RNA, and proteins.[5][6][7]
Q2: How does serum concentration impact the activity of this compound?
The presence of serum can have a multifaceted impact on the in vitro activity of this compound:
-
Protein Binding: A portion of the drug binds to serum proteins, primarily albumin. It is generally accepted that only the unbound (free) fraction of an antibiotic is microbiologically active.[8][9] Therefore, high serum protein binding can reduce the effective concentration of this compound available to inhibit bacterial growth.
-
Antagonistic Components: Serum and tissue fluids can contain components that may antagonize the action of this compound. For instance, thymidine can bypass the metabolic block caused by trimethoprim, potentially reducing the drug's efficacy even if serum concentrations of the drug are above the Minimum Inhibitory Concentration (MIC).[10][11]
-
Altered Bacterial Metabolism: The presence of serum can alter the metabolism of bacteria, which may in turn affect their susceptibility to antibiotics.[12]
Q3: What is the optimal in vivo serum concentration ratio for the two components of this compound?
The combination of trimethoprim and a sulfonamide is designed to achieve a synergistic effect. For the related combination of trimethoprim and sulfamethoxazole, a one-to-five ratio in tablet form is used to achieve a one-to-twenty concentration ratio in blood and tissues, which is considered optimal for peak synergistic activity.[6] While specific optimal ratios for this compound (trimethoprim/sulfadoxine) may vary depending on the target pathogen and host species, maintaining a ratio that allows for synergistic interaction is crucial for its efficacy.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) in the presence of serum.
| Potential Cause | Troubleshooting Step |
| High Serum Protein Binding | Determine the unbound fraction of this compound in your specific serum concentration using techniques like equilibrium dialysis or ultrafiltration. The MIC should be correlated with the unbound drug concentration. |
| Presence of Antagonists | Test for the presence of antagonists like thymidine in your serum or media supplements. Consider using a defined medium with and without serum to isolate the effect. Specialized media with low thymidine content are available for testing folate synthesis inhibitors. |
| Incorrect Inoculum Size | Ensure the bacterial inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard) as a higher inoculum can lead to artificially elevated MICs. |
| Sub-optimal pH of Media | The activity of sulfonamides can be pH-dependent. Check and buffer the pH of your culture medium, as serum addition can alter it. |
Issue 2: Poor correlation between in vitro activity (MIC) and in vivo efficacy.
| Potential Cause | Troubleshooting Step |
| Tissue-Specific Antagonists | As demonstrated in a study with calves, local tissue fluid might contain high levels of antagonists like thymidine that are not reflected in serum levels, leading to reduced efficacy at the site of infection.[10] Consider using ex vivo models with tissue homogenates or in vivo infection models to better predict efficacy. |
| Pharmacokinetic Mismatch | The two components of this compound, trimethoprim and sulfadoxine, may have different pharmacokinetic profiles, leading to a non-synergistic ratio at the infection site over time. Measure the concentrations of both components in relevant tissues in your animal model. |
| Formation of Biofilms | Bacteria within a biofilm can be significantly less susceptible to antibiotics than their planktonic counterparts. Test the activity of this compound against biofilms of your target organism. |
| Host Immune Response | The in vivo efficacy of bacteriostatic agents often relies on a competent host immune system to clear the inhibited bacteria. Ensure your in vivo model has an appropriate immunological status for the infection being studied. |
Data Presentation
Table 1: Theoretical Impact of Serum Concentration on this compound Activity Parameters
| Serum Concentration (%) | Expected Unbound this compound (%) | Expected MIC (µg/mL) | Expected Time-Kill Assay Outcome |
| 0 | 100 | Baseline | Bactericidal/Bacteriostatic |
| 10 | Decreased | Increased | Reduced killing rate |
| 25 | Further Decreased | Further Increased | Further reduced killing rate |
| 50 | Significantly Decreased | Significantly Increased | Potential for bacterial regrowth |
| 90 | Markedly Decreased | Markedly Increased | Minimal to no inhibition |
Note: This table presents a theoretical relationship. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum
This protocol is adapted from standard broth microdilution methods.[13][14][15]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium in the presence of varying serum concentrations.
Materials:
-
This compound (trimethoprim/sulfadoxine) stock solution
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile serum (e.g., fetal bovine serum, human serum)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Media: Prepare CAMHB supplemented with different concentrations of serum (e.g., 0%, 10%, 25%, 50%). Ensure the final volume in each well will be 100 µL.
-
Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in each of the prepared serum-supplemented media in the 96-well plates.
-
Prepare Bacterial Inoculum: Grow the target bacteria to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control (media with serum and bacteria, no drug) and a sterility control (media with serum, no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.
Caption: Workflow for determining the MIC of this compound in the presence of serum.
References
- 1. drugs.com [drugs.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of trimethoprim-sulfadoxine against Escherichia coli in a tissue cage model in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Antimicrobial Activities of Folic Acid Antagonists and Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Serum Alters the Metabolism and Antibiotic Susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Trimidox vs hydroxyurea in cancer cell lines.
An Objective Comparison of Trimidox and Hydroxyurea in Cancer Cell Lines for Researchers and Drug Development Professionals.
This guide provides a detailed, data-driven comparison of this compound and hydroxyurea, two ribonucleotide reductase inhibitors with applications in oncology. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective mechanisms, efficacy, and experimental considerations.
Introduction to this compound and Hydroxyurea
Hydroxyurea (HU) is a well-established antimetabolite drug used in the treatment of various cancers, including chronic myeloid leukemia, head and neck cancers, and certain myeloproliferative disorders.[1][2][3] It is also used in the management of sickle cell anemia.[4] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis.[2][5]
This compound (3,4,5-trihydroxybenzamidoxime) , also known as VF-233, is a more recently developed and potent inhibitor of ribonucleotide reductase.[6][7] It has demonstrated significant antileukemic and antitumor activities in preclinical studies and is explored for its potential in cancer chemotherapy.[6][8]
Mechanism of Action: A Comparative Overview
Both this compound and hydroxyurea target ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[4][9] By inhibiting RNR, these drugs deplete the cellular dNTP pool, leading to the stalling of replication forks, cell cycle arrest, and ultimately, cell death.[5][10]
Hydroxyurea: Hydroxyurea inactivates RNR by quenching a critical tyrosyl free radical within the R2 subunit of the enzyme.[1][5] This action halts the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[11] Traditionally, this dNTP depletion was considered its primary mechanism. However, recent research indicates that hydroxyurea also induces significant reactive oxygen species (ROS), which can directly inhibit DNA polymerase complexes, contributing to its cytotoxic effects.[11][12] This dual action can lead to DNA damage, activation of the S-phase checkpoint, and cell cycle arrest.[10][13]
This compound: this compound is also a potent inhibitor of RNR.[6] Its primary mechanism involves reducing the activity of this enzyme, leading to growth inhibition.[14] Beyond RNR inhibition, studies have shown that this compound is a potent inducer of apoptosis through a cytochrome c-dependent pathway, involving the activation of specific caspases.[14][15] In some cell lines, its apoptotic effect is also mediated by the induction and phosphorylation of the p53 tumor suppressor protein.[16] Interestingly, one study noted that this compound could induce apoptosis in ovarian carcinoma cells independent of RNR inhibition, suggesting alternative mechanisms of action may exist.[17]
Quantitative Data Presentation
The following tables summarize the quantitative data from comparative studies of this compound and hydroxyurea in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Drug | IC50 Value (µM) | Reference |
| L1210 (Mouse Leukemia) | This compound | 7.5 | [6] |
| Hydroxyurea | 50 | [6] | |
| HL-60 (Human Promyelocytic Leukemia) | This compound | 35 | [8] |
| Panc-1 (Human Pancreatic Cancer) | This compound | 2.5 | [18] |
| Hydroxyurea | 39.0 | [18] | |
| MCF-7 (Human Breast Adenocarcinoma) | Hydroxyurea | ~200 | [19] |
Note: Data for this compound in MCF-7 cells was not available in the reviewed literature.
Table 2: Inhibition of Ribonucleotide Reductase (RNR) Activity
This table compares the concentration of each drug required to inhibit 50% of RNR enzyme activity.
| Source of RNR | Drug | IC50 Value (µM) | Reference |
| L1210 Cell Extracts | This compound | 5 | [6] |
| Hydroxyurea | 500 | [6] | |
| L1210 Cells (in situ) | This compound | 12 | [6] |
| Hydroxyurea | 87 | [6] |
Signaling Pathways and Visualization
The distinct downstream effects of this compound and hydroxyurea are mediated by different signaling pathways, as illustrated below.
This compound-Induced Apoptosis Pathway
This compound initiates programmed cell death primarily through the intrinsic apoptotic pathway. This involves the induction of the p53 tumor suppressor protein, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of effector caspases like caspase-3, which execute apoptosis.[14][16] The process is also influenced by MAPK pathways, where JNK activation promotes apoptosis, while ERK activation appears to be a survival signal.[14]
Caption: this compound-induced apoptotic signaling cascade.
Hydroxyurea-Induced Cell Cycle Arrest
Hydroxyurea's inhibition of RNR leads to dNTP pool depletion, which causes replication fork stalling. This replication stress activates the S-phase checkpoint, a signaling pathway primarily mediated by the ATR kinase.[10] ATR activation is crucial for stabilizing the stalled forks and preventing mitotic catastrophe, thereby arresting cells in the S-phase of the cell cycle.[10] Concurrently, hydroxyurea generates ROS, which can cause direct DNA damage and inhibit DNA polymerases, further contributing to replication stress.[11]
Caption: Hydroxyurea's mechanism of S-phase cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to evaluate this compound and hydroxyurea.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or hydroxyurea for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or hydroxyurea for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described above and harvest approximately 1x10^6 cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The data is presented as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for a head-to-head comparison of this compound and hydroxyurea in a selected cancer cell line.
Caption: Workflow for comparing this compound and hydroxyurea.
Conclusion
Based on the available experimental data, both this compound and hydroxyurea effectively inhibit cancer cell growth through the inhibition of ribonucleotide reductase. However, key distinctions emerge:
-
Potency: this compound demonstrates significantly greater potency in inhibiting both RNR activity and cancer cell proliferation, with IC50 values that are several-fold lower than those of hydroxyurea in directly comparative studies.[6][18]
-
Mechanism of Cytotoxicity: While both drugs induce cell cycle arrest, this compound appears to be a more direct and potent inducer of apoptosis through the intrinsic, p53- and caspase-mediated pathway.[14][15] Hydroxyurea's cytotoxicity is linked to S-phase arrest and the generation of ROS, which can cause broader cellular damage.[10][11]
-
Toxicity Profile: Some studies suggest that this compound may have a more favorable hematopoietic toxicity profile compared to hydroxyurea, which is a significant consideration for clinical applications.[20]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydroxyurea: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyurea (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and antitumor activity of this compound, a new inhibitor of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. [PDF] Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an inhibitor of ribonucleotide reductase, induces apoptosis and activates caspases in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The ribonucleotide reductase inhibitor this compound induces c-myc and apoptosis of human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydroxyurea and this compound enhance the radiation effect in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo and in vitro comparison of the short-term hematopoietic toxicity between hydroxyurea and this compound or didox, novel ribonucleotide reductase inhibitors with potential anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Efficacy of Trimidox and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Trimidox (also known as VF-233), a ribonucleotide reductase inhibitor, and gemcitabine, a widely used chemotherapeutic agent. This analysis is based on available preclinical data and aims to inform researchers and drug development professionals on their mechanisms of action and potential therapeutic applications.
Disclaimer: The information presented in this guide is intended for research and informational purposes only. This compound is a research compound and has not been approved for clinical use. Gemcitabine is an established clinical drug, and its use should be guided by a qualified healthcare professional. Direct comparative studies between this compound and gemcitabine are limited in the publicly available scientific literature. Therefore, this comparison is based on an analysis of their individual preclinical data.
Introduction
This compound and gemcitabine are both cytotoxic agents that interfere with DNA synthesis, a critical process for the proliferation of cancer cells. However, they achieve this through distinct primary mechanisms of action, which may result in different efficacy profiles and potential applications in oncology.
-
This compound (VF-233) is a specific inhibitor of ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks of DNA. By inhibiting RR, this compound depletes the pool of deoxyribonucleotides, leading to the cessation of DNA replication and subsequent cell death (apoptosis).
-
Gemcitabine is a nucleoside analog that, once inside the cell, is converted into its active metabolites. These metabolites act as fraudulent building blocks of DNA. When incorporated into a growing DNA strand, they terminate the chain elongation process, leading to DNA damage and apoptosis. Gemcitabine's diphosphate metabolite also inhibits ribonucleotide reductase, contributing to its overall cytotoxic effect.
Mechanism of Action
This compound Signaling Pathway
This compound primarily targets ribonucleotide reductase, a key enzyme in the de novo synthesis of deoxyribonucleotides. Inhibition of this enzyme leads to a depletion of the dNTP pool, which in turn stalls DNA replication and induces apoptosis.
Gemcitabine Signaling Pathway
Gemcitabine acts as a prodrug that requires intracellular phosphorylation to become active. Its triphosphate form is incorporated into DNA, causing chain termination. The diphosphate form inhibits ribonucleotide reductase, further depleting dNTPs and potentiating its own cytotoxic effects.
Preclinical Efficacy Data
The following tables summarize the available preclinical data for this compound and gemcitabine. It is important to note the absence of head-to-head comparative studies.
In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 | Citation |
| This compound | L1210 (Murine Leukemia) | Not Specified | 7.5 µM | [1] |
| This compound | HL-60 (Human Promyelocytic Leukemia) | Not Specified | 35 µM | [2] |
| Gemcitabine | PANC-1 (Human Pancreatic Cancer) | MTT Assay | 48.55 ± 2.30 nM | [1] |
| Gemcitabine | MIA PaCa-2 (Human Pancreatic Cancer) | MTT Assay | Not explicitly stated, but effective | [1] |
| Gemcitabine | SW1990 (Human Pancreatic Cancer) | MTT Assay | 0.07 µg/ml | [3] |
In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Primary Outcome | Result | Citation |
| This compound | DBA/2 Mice | L1210 Leukemia | 200 mg/kg; q1dx9 (daily for 9 days) | Increased life span | 82% (male mice), 112% (female mice) | [1] |
| Gemcitabine | Mouse Xenograft | Multidrug-Resistant Intrahepatic Cholangiocarcinoma | Not specified | Tumor growth inhibition | Significant reduction in tumor volume and weight in combination with doxycycline | [4] |
Experimental Protocols
This compound In Vitro and In Vivo Studies
Cell Lines and Culture:
-
L1210 murine leukemia cells and HL-60 human promyelocytic leukemia cells were used. Specific culture conditions (e.g., media, supplements, temperature, CO2 concentration) are not detailed in the available literature but would typically involve standard cell culture practices.
In Vitro Cytotoxicity Assay (General Protocol):
-
The exact methodology for determining the IC50 of this compound in L1210 and HL-60 cells is not explicitly described in the cited abstracts. A general protocol would involve:
-
Seeding cells in multi-well plates at a predetermined density.
-
Exposing the cells to a range of this compound concentrations for a specified duration (e.g., 48 or 72 hours).
-
Assessing cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Calculating the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting a dose-response curve.
-
In Vivo L1210 Leukemia Model:
-
Animal Model: DBA/2 mice were used.
-
Tumor Inoculation: 1 x 10^6 L1210 cells were injected intraperitoneally into the mice.
-
Treatment: Two days after cell injection, treatment with this compound was initiated. The dosing regimen was 200 mg/kg administered daily for 9 consecutive days.
-
Endpoint: The primary endpoint was the lifespan of the mice, which was monitored daily. The increase in life span was calculated relative to a control group that did not receive the drug.
Gemcitabine In Vitro and In Vivo Studies
Cell Viability Assay (MTT Assay Protocol):
-
Cell Seeding: Cells (e.g., PANC-1, SW1990) are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.[1][3]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of gemcitabine. The cells are then incubated for a further 72 hours.[1][3]
-
MTT Addition: After the incubation period, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a solvent such as DMSO or methanol.[3]
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm or 490 nm) using a microplate reader.[1][5]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 is calculated from the dose-response curve.
In Vivo Xenograft Model (General Protocol):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a certain size, and their volume is measured regularly.
-
Treatment: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. Gemcitabine is administered according to a specific dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Endpoint: The primary endpoint is typically tumor growth inhibition, which is assessed by measuring tumor volume over time. Other endpoints can include animal survival and assessment of metastasis.
Summary and Conclusion
This compound and gemcitabine both exhibit preclinical anticancer activity by disrupting DNA synthesis. This compound acts as a specific inhibitor of ribonucleotide reductase, while gemcitabine has a dual mechanism of action, acting as both a DNA chain terminator and a ribonucleotide reductase inhibitor.
The available preclinical data demonstrates the in vitro and in vivo efficacy of this compound in leukemia models. Gemcitabine has a broader and more extensive preclinical and clinical data set, demonstrating its efficacy against a wide range of solid tumors.
A significant limitation in this comparison is the lack of head-to-head studies directly comparing the efficacy of this compound and gemcitabine under the same experimental conditions. Such studies would be essential to provide a definitive assessment of their relative potency and therapeutic potential. Future research should focus on direct comparative studies to better understand the potential advantages and disadvantages of these two agents.
References
- 1. Effective chemo-immunotherapy of L1210 leukemia in vivo using interleukin-12 combined with doxorubicin but not with cyclophosphamide, paclitaxel or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of methotrexate inhibition of colony growth of L1210 leukemia cells in semisolid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trimidox: Selectivity for Ribonucleotide Reductase Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimidox with other ribonucleotide reductase (RNR) inhibitors, focusing on its selectivity for the RNR subunits. The information is supported by experimental data and detailed methodologies to assist researchers in their drug development and scientific investigations.
Introduction to Ribonucleotide Reductase and Its Inhibitors
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. This process is fundamental for cell proliferation, making RNR a key target in cancer chemotherapy. The most common class of RNR in humans (Class Ia) is a heterodimeric enzyme composed of two subunits: a large subunit, RRM1 (also known as α), which contains the catalytic site, and a small subunit, RRM2 (also known as β), which houses a di-iron center and a tyrosyl free radical essential for the catalytic activity.
Given their distinct roles, selective inhibition of either the RRM1 or RRM2 subunit presents a promising strategy for anticancer drug development. This compound (3,4,5-trihydroxybenzohydroxamidoxime) is a potent inhibitor of RNR, demonstrating greater efficacy than the clinically used drug, hydroxyurea.[1][2] This guide will delve into the selectivity of this compound for the RNR subunits and compare its performance with other known RNR inhibitors.
Comparative Analysis of RNR Inhibitor Selectivity
This compound is recognized as a specific inhibitor of the RRM2 subunit of ribonucleotide reductase. Its mechanism of action, like other RRM2 inhibitors such as Didox and hydroxyurea, is believed to involve the quenching of the essential tyrosyl free radical within the RRM2 active site. In contrast, another class of RNR inhibitors, the nucleoside analogs, primarily target the RRM1 subunit.
The following table summarizes the subunit selectivity and reported cellular IC50 values for this compound and a selection of other RNR inhibitors across various cancer cell lines. It is important to note that these IC50 values reflect the overall cytotoxic effect on the cells and are influenced by factors such as cell permeability and metabolism, in addition to direct enzyme inhibition.
| Inhibitor | Primary Target Subunit | Cell Line | IC50 (µM) |
| This compound | RRM2 | L1210 Leukemia | 7.5[1] |
| HL-60 Leukemia | Not explicitly stated, but effective at inducing apoptosis[3] | ||
| Didox | RRM2 | AML cell lines | ~25.89 - 52.70[4] |
| Hydroxyurea | RRM2 | L1210 Leukemia | 50[1] |
| DMS 273 (SCLC) | 1.41 | ||
| NCI-H1048 (SCLC) | 1.37 | ||
| Gemcitabine | RRM1 | DMS 273 (SCLC) | 0.00763 |
| NCI-H1048 (SCLC) | 0.00101 | ||
| COH29 | RRM2 | DMS 273 (SCLC) | 9.04 |
| NCI-H1048 (SCLC) | 5.44 |
Experimental Protocols
To determine the subunit-specific inhibition of a compound like this compound, a series of biochemical assays are required. Below is a representative, detailed methodology synthesized from established protocols for expressing and purifying recombinant RNR subunits and assessing their activity in the presence of inhibitors.
Expression and Purification of Recombinant RRM1 and RRM2 Subunits
Objective: To produce and purify functional human RRM1 and RRM2 proteins for use in in vitro RNR activity assays.
Methodology:
-
Gene Cloning and Expression Vector:
-
The cDNA for human RRM1 and RRM2 are cloned into suitable bacterial expression vectors, such as pET vectors, often with an N-terminal His-tag or GST-tag for affinity purification.
-
-
Protein Expression:
-
The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM.
-
Cultures are then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).
-
The column is washed with a wash buffer to remove non-specifically bound proteins.
-
The tagged RNR subunit is eluted from the column using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
-
Protein Characterization:
-
The purity of the recombinant proteins is assessed by SDS-PAGE.
-
Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
The activity of the purified subunits can be confirmed using an RNR activity assay.
-
In Vitro Ribonucleotide Reductase Activity Assay
Objective: To measure the enzymatic activity of RNR and determine the inhibitory effects of compounds on the individual subunits.
Methodology:
-
Reaction Mixture Preparation:
-
A standard reaction mixture is prepared containing a buffer (e.g., HEPES), a magnesium salt (e.g., MgCl2), a reducing agent (e.g., dithiothreitol or a physiological reducing system like thioredoxin and thioredoxin reductase), and allosteric effectors (e.g., ATP).
-
The ribonucleotide substrate, typically radiolabeled, such as [3H]CDP, is added to the mixture.
-
-
Enzyme and Inhibitor Addition:
-
To determine the IC50 for the overall RNR complex, both purified RRM1 and RRM2 subunits are added to the reaction mixture.
-
To assess subunit selectivity, the assay is performed by keeping one subunit at a constant concentration while titrating the other, or by using an excess of one subunit to ensure the other is the limiting factor when adding an inhibitor.
-
The inhibitor (e.g., this compound) is added at various concentrations to different reaction tubes. A control reaction without the inhibitor is always included.
-
-
Reaction Initiation and Incubation:
-
The reaction is initiated by the addition of the enzyme complex.
-
The reaction is incubated at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction proceeds in the linear range.
-
-
Reaction Termination and Product Separation:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The product (deoxyribonucleotide) is separated from the substrate (ribonucleotide). This can be achieved by various methods, including:
-
Thin-Layer Chromatography (TLC): The reaction mixture is spotted on a TLC plate, and the components are separated based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is injected into an HPLC system for separation and quantification of the product.
-
Enzymatic degradation and scintillation counting: The unreacted substrate is degraded by enzymes like snake venom phosphodiesterase, and the radiolabeled deoxyribonucleoside is quantified by liquid scintillation counting.
-
-
-
Data Analysis:
-
The amount of product formed is quantified for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the control reaction.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of RNR inhibition.
Caption: Experimental workflow for RNR inhibition assay.
Conclusion
References
A Comparative Guide to Western Blot Analysis for Trimidox Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis for assessing the target engagement of Trimidox, a potent inhibitor of ribonucleotide reductase (RNR). This document outlines the effects of this compound on its primary target and downstream signaling pathways, offering a comparative analysis with other RNR inhibitors and providing detailed experimental protocols.
Introduction to this compound and its Target: Ribonucleotide Reductase
This compound is a small molecule inhibitor that targets ribonucleotide reductase, a critical enzyme for de novo DNA synthesis.[1][2] RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the production of DNA precursors. The enzyme consists of two subunits: a large catalytic subunit, RRM1, and a smaller, radical-generating subunit, RRM2. By inhibiting RNR, this compound effectively depletes the pool of deoxyribonucleotides necessary for DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This mechanism of action makes RNR an attractive target for cancer therapy.
Western blot analysis is a fundamental technique to probe the engagement of this compound with its target. This method allows for the quantification of changes in the protein levels of RNR subunits (RRM1 and RRM2) and downstream markers of apoptosis, such as cleaved Poly (ADP-ribose) polymerase (PARP) and the oncoprotein c-myc, providing evidence of the drug's efficacy and mechanism of action.
Quantitative Data Summary: Western Blot Analysis of this compound and Other RNR Inhibitors
The following table summarizes quantitative data from hypothetical Western blot experiments, illustrating the dose-dependent effects of this compound on the protein expression of RRM1, RRM2, cleaved PARP, and c-myc in a cancer cell line (e.g., HL-60) after 24 hours of treatment. For comparison, representative data for two other well-known RNR inhibitors, Hydroxyurea and Gemcitabine, are included. The data is presented as a fold change relative to untreated control cells.
| Treatment | Concentration (µM) | RRM1 Expression (Fold Change) | RRM2 Expression (Fold Change) | Cleaved PARP (Fold Change) | c-myc Expression (Fold Change) |
| This compound | 10 | 0.95 | 0.65 | 2.5 | 1.8 |
| 50 | 0.88 | 0.40 | 5.2 | 2.5 | |
| 100 | 0.80 | 0.25 | 8.1 | 3.1 | |
| Hydroxyurea | 100 | 0.92 | 0.70 | 2.1 | 1.5 |
| 500 | 0.85 | 0.50 | 4.5 | 2.2 | |
| 1000 | 0.75 | 0.35 | 7.0 | 2.8 | |
| Gemcitabine | 1 | 1.2 | 1.5 | 3.0 | 1.2 |
| 10 | 1.5 | 2.0 | 6.5 | 1.0 | |
| 100 | 1.8 | 2.5 | 9.5 | 0.8 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected outcomes of Western blot analysis for these compounds. Actual results may vary depending on the experimental conditions, cell line, and treatment duration.
Detailed Experimental Protocols
Western Blot Protocol for RRM1, RRM2, Cleaved PARP, and c-myc
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HL-60, HeLa, A549) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, Hydroxyurea, or Gemcitabine for the desired time period (e.g., 24 hours). Include an untreated control (vehicle only).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for RRM1, RRM2, cleaved PARP, c-myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's band intensity. Calculate the fold change relative to the untreated control.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated RNR inhibition and apoptosis induction.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of this compound target engagement.
References
- 1. Biochemical and antitumor activity of this compound, a new inhibitor of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of ribonucleotide reductase, synergistically enhances the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Trimidox-Induced Apoptosis: A Comparative Guide Using Flow Cytometry
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Trimidox-induced apoptosis with other established agents, supported by experimental data. We provide a detailed protocol for confirming apoptosis using flow cytometry and visualize the underlying signaling pathways.
This compound, a ribonucleotide reductase inhibitor, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] This guide focuses on the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantitatively assess this compound-induced apoptosis, comparing its efficacy to other well-known apoptosis inducers, Doxorubicin and Etoposide.
Comparative Analysis of Apoptosis Induction
| Compound | Concentration | Treatment Duration | Cell Line | Apoptotic Cells (%) (Early + Late) | Reference |
| This compound | Not Specified | Not Specified | HL-60 | Data on annexin binding confirmed.[2] | [2] |
| Doxorubicin | 1.0 µM | Not Specified | HL-60 | ~40-60% | [3] |
| Etoposide | 50 µM | 48 hours | HL-60 | High percentage of apoptosis observed. | [4] |
| Etoposide | 0.74 µM | 48 hours | HL-60 | ~20-30% | [5] |
Note: The data for this compound in HL-60 cells confirmed apoptosis via annexin binding but did not provide a specific percentage of apoptotic cells from flow cytometry in the available abstract.[2] The data for Doxorubicin and Etoposide are sourced from independent studies and are presented here for indicative comparison.
Experimental Protocol: Flow Cytometry for Apoptosis Detection
This protocol details the Annexin V and Propidium Iodide (PI) staining method to quantify apoptosis by flow cytometry.
Materials:
-
This compound, Doxorubicin, or Etoposide
-
HL-60 cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in appropriate media and conditions.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with the desired concentrations of this compound, Doxorubicin, or Etoposide for the specified duration. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (1 mg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through a complex signaling cascade that can be independent of its role as a ribonucleotide reductase inhibitor.[1] The pathway involves the upregulation of the proto-oncogene c-myc and the tumor suppressor protein p53. This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.
Caption: this compound-induced apoptotic signaling pathway.
The following diagram illustrates the general workflow for assessing this compound-induced apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. The ribonucleotide reductase inhibitor this compound induces c-myc and apoptosis of human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of ribonucleotide reductase, induces apoptosis and activates caspases in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular determinants of etoposide resistance in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Effects of Trimidox and Other Ribonucleotide Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Trimidox, a ribonucleotide reductase inhibitor, and other drugs in its class. Given the limited publicly available off-target screening data for this compound, this guide establishes a comparative framework using data from established ribonucleotide reductase inhibitors—Hydroxyurea, Gemcitabine, and Clofarabine. The comparison is based on known off-target activities and clinically observed side effects that may indicate off-target engagement.
Disclaimer: The term "this compound" is associated with two distinct substances: a veterinary antibacterial agent (a combination of trimethoprim and sulfadoxine) and a specific ribonucleotide reductase inhibitor (3,4,5-trihydroxybenzamidoxime). This guide focuses on the latter, as off-target effects screening is a critical aspect of its profile as a potential therapeutic agent. Direct quantitative off-target screening data for this compound (3,4,5-trihydroxybenzamidoxime) is not publicly available. Therefore, its profile in this guide is representative of a novel compound in this class, and comparisons are drawn from publicly available data on alternative drugs.
The Importance of Off-Target Screening
Off-target effects occur when a drug interacts with proteins other than its intended target, which can lead to adverse drug reactions, reduced efficacy, and potential failure in clinical trials.[1] Early identification of these unintended interactions through comprehensive screening is crucial for selecting drug candidates with a higher probability of success and a better safety profile.[1][2] Various methods are employed for this purpose, including cell microarray screening, kinase panels, and GPCR binding assays.[2][3]
Comparative Analysis of Off-Target and Adverse Effects
The following table summarizes the known on-target mechanism and reported off-target or adverse effects of this compound and selected alternative ribonucleotide reductase inhibitors. This data is compiled from clinical and preclinical studies.
| Drug | Primary Target | Known/Potential Off-Target Effects & Associated Adverse Reactions |
| This compound | Ribonucleotide Reductase | No specific off-target screening data is publicly available. As a novel inhibitor, a comprehensive screening against a panel of kinases, GPCRs, and other enzymes would be required to determine its selectivity profile. |
| Hydroxyurea | Ribonucleotide Reductase[4] | Hematological: Myelosuppression (leukopenia, anemia, thrombocytopenia) is a primary toxicity.[5][6][7] Dermatological: Cutaneous vasculitic toxicities, skin ulcers, dermatomyositis-like eruptions, and hyperpigmentation are reported.[4][5] Long-term use is associated with an increased risk of skin cancer.[5][7] Gastrointestinal: Nausea, vomiting, diarrhea, and stomatitis can occur.[4][6] Other: Pancreatitis (reported in HIV patients on combination therapy), interstitial pneumonitis, and fever.[5] |
| Gemcitabine | Ribonucleotide Reductase, DNA Polymerase, CTP Synthase, Cytidine Deaminase[8] | Hematological: Myelosuppression is a common and dose-limiting toxicity.[9] Cell Cycle & DNA Repair: Known to inhibit multiple enzymes involved in DNA synthesis and repair, leading to DNA strand breaks.[8] It can activate checkpoint kinase 1 (CHK1) as part of the DNA damage response.[9][10] Gastrointestinal: Nausea, vomiting, and diarrhea are frequent side effects. Other: Flu-like symptoms, rash, and potential for synergy with other kinase inhibitors (e.g., ATR inhibitors), suggesting complex interactions with cellular signaling pathways.[11][12] |
| Clofarabine | Ribonucleotide Reductase, DNA Polymerase[13] | Systemic Inflammatory Response: Can induce a systemic inflammatory response with symptoms like fever, tachycardia, and hypotension.[14] Hematological: Severe bone marrow suppression is common.[14] Hepatic and Renal: Can cause harm to the liver and kidneys.[14] Dermatological: Hand-foot syndrome (pain, blisters, and rash on palms and soles) can occur.[14] Gastrointestinal: Nausea, vomiting, and diarrhea are common.[14] Other: A higher rate of treatment discontinuation due to toxicity has been observed in some clinical trials compared to control arms.[15] |
Experimental Protocols for Off-Target Screening
Below are detailed methodologies for key experiments typically used in off-target effects screening.
Kinase Selectivity Profiling
This assay evaluates the inhibitory activity of a compound against a broad panel of protein kinases to identify off-target interactions.
Principle: The assay measures the amount of ATP consumed or ADP produced by a kinase reaction. A reduction in kinase activity in the presence of the test compound indicates inhibition. Radiometric assays, which are considered the gold standard, directly detect the phosphorylation of a substrate.[16]
Protocol Outline (based on radiometric HotSpot™ assay):
-
Reaction Setup: In a multi-well plate, incubate the test compound at various concentrations with a specific purified kinase, a corresponding substrate, and cofactors.[17][18]
-
Initiation: Start the kinase reaction by adding radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[16]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[19]
-
Termination and Capture: Spot the reaction mixture onto filter paper, which binds the phosphorylated substrate.[16]
-
Washing: Wash the filter papers to remove unreacted ATP.[16]
-
Detection: Quantify the amount of incorporated radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to a vehicle control (e.g., DMSO).[18] Determine the IC50 value for any significant off-target inhibition.
GPCR Ligand Binding Assay
This assay determines if a compound binds to G-protein coupled receptors (GPCRs), a large family of common off-target proteins.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.[20]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[21]
-
Assay Setup: In a multi-well plate, add the cell membrane preparation, a fixed concentration of a specific radiolabeled ligand, and varying concentrations of the test compound.[22]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[20]
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: A decrease in the radioactive signal indicates that the test compound has displaced the radioligand and is binding to the GPCR. Calculate the Ki (inhibition constant) to determine the compound's binding affinity for the off-target receptor.
Cytotoxicity Assay
This assay assesses the general toxicity of a compound to cells, which can be an indicator of on- or off-target effects.
Principle: Cell viability is measured by assessing cell membrane integrity, metabolic activity, or the number of viable cells after exposure to the test compound.[23][24] The MTT assay, for example, measures the metabolic activity of living cells.[25]
Protocol Outline (MTT Assay):
-
Cell Seeding: Seed a chosen cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.[26]
-
Compound Treatment: Expose the cells to serial dilutions of the test compound and incubate for a specified period (e.g., 24-72 hours).[23][26] Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Incubation: Incubate the plate for a few hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[24]
Visualizations
Experimental Workflow for Off-Target Screening```dot
}``` Caption: A generalized workflow for in vitro off-target liability screening of a test compound.
Ribonucleotide Reductase Pathway and Potential Off-Target Interactions
Caption: The on-target pathway of this compound and potential off-target interactions.
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. criver.com [criver.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hydroxyurea: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
- 8. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gemcitabine sensitization by checkpoint kinase 1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Protein Kinase Inhibitors: Potentiating Gemcitabine Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. Benefits and risks of clofarabine in adult acute lymphoblastic leukemia investigated in depth by multi‐state modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. worldwide.promega.com [worldwide.promega.com]
- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. mesoscale.com [mesoscale.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. opentrons.com [opentrons.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. scielo.br [scielo.br]
Navigating Cross-Resistance with Trimidox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimidox (trimethoprim-sulfadoxine), a potentiated sulfonamide antimicrobial, with other antibiotics, focusing on the critical aspect of cross-resistance. Understanding the potential for cross-resistance is paramount in predicting treatment outcomes, guiding therapeutic choices, and developing strategies to mitigate the spread of antimicrobial resistance. This document summarizes key experimental data, details the methodologies used in cross-resistance studies, and visualizes the underlying mechanisms and workflows.
Performance Data: A Quantitative Comparison
The emergence of bacterial strains resistant to one antimicrobial agent that also exhibit decreased susceptibility to other, often structurally unrelated, drugs is a significant challenge in both human and veterinary medicine. The following tables present minimum inhibitory concentration (MIC) data from studies on veterinary isolates, offering insights into the cross-resistance patterns observed with trimethoprim-sulfonamide combinations.
Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim-Sulfadoxine against Bacterial Isolates from Poultry Flocks
| Bacterium | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Trimethoprim-Sulfadoxine | ≤0.25/4.75 | 1/19 |
| Enterococcus spp. | Trimethoprim-Sulfadoxine | 2/38 | >4/76 |
Data sourced from a study on antimicrobial resistance in chicken and turkey flocks.[1]
Table 2: Comparative MICs of Various Antimicrobials against Escherichia coli and Enterococcus spp. from Poultry
This table provides a broader context for understanding the susceptibility profiles of bacteria against which this compound may be used. While this study did not test this compound directly, it offers a comparative landscape of resistance to other commonly used antibiotics in the same bacterial species.
| Bacterium | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Ampicillin | 8 | >32 |
| Ceftiofur | 2 | >8 | |
| Gentamicin | 0.5 | 2 | |
| Streptomycin | 16 | >64 | |
| Sulfisoxazole | 64 | >256 | |
| Tetracycline | 16 | 64 | |
| Enterococcus spp. | Erythromycin | 1 | >8 |
| Gentamicin | 8 | 32 | |
| Penicillin | 2 | 8 | |
| Streptomycin | >1024 | >1024 | |
| Tetracycline | 16 | 64 |
Data adapted from a study on antimicrobial use and resistance in chicken and turkey flocks in Quebec, Canada.[2]
Understanding the Mechanism: Signaling Pathways in Action
This compound exerts its antibacterial effect through the sequential blockade of the bacterial folic acid synthesis pathway. This synergistic action is crucial for its efficacy and also plays a role in the development of resistance.
Caption: Mechanism of action and resistance to this compound.
Experimental Protocols: Methodologies for Cross-Resistance Studies
The determination of cross-resistance patterns relies on standardized and reproducible laboratory methods. The following protocols for broth microdilution and disk diffusion susceptibility testing are based on established guidelines and common laboratory practices.[3][4][5][6][7][8][9][10]
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Antimicrobial Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics at a concentration of at least 10 times the highest concentration to be tested. Sterilize by filtration.
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood).[9]
- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom plates.
2. Assay Procedure:
- Serial Dilutions: Dispense 100 µL of sterile broth into all wells of the microtiter plate. Add 100 µL of the antimicrobial stock solution to the first well of each row and perform serial twofold dilutions across the plate.
- Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
- Controls: Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only) on each plate.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"];
prep_plates [label="Prepare Serial Dilutions\nof Antibiotics in\n96-Well Plates"];
inoculate [label="Inoculate Plates with\nBacterial Suspension"];
incubate [label="Incubate Plates\n(35-37°C, 16-20h)"];
read_mic [label="Read MICs\n(Lowest concentration\nwith no visible growth)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> inoculate;
start -> prep_plates;
prep_plates -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> end;
}
Caption: Broth microdilution workflow for MIC determination.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[4][6]
1. Preparation of Materials:
- Antimicrobial Disks: Commercially available paper disks impregnated with a standardized concentration of this compound and comparator antibiotics.
- Agar Medium: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
2. Assay Procedure:
- Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
- Disk Application: Aseptically apply the antimicrobial disks to the surface of the inoculated agar plate using sterile forceps or a dispenser. Ensure the disks are in firm contact with the agar.
- Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
3. Interpretation of Results:
- Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
- Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI).
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"];
inoculate_plate [label="Inoculate Mueller-Hinton\nAgar Plate for\nConfluent Growth"];
apply_disks [label="Apply Antibiotic Disks\nto Agar Surface"];
incubate [label="Incubate Plates\n(35-37°C, 16-24h)"];
measure_zones [label="Measure Diameters\nof Inhibition Zones"];
interpret [label="Interpret Results\n(Susceptible, Intermediate,\nResistant)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> inoculate_plate;
inoculate_plate -> apply_disks;
apply_disks -> incubate;
incubate -> measure_zones;
measure_zones -> interpret;
interpret -> end;
}
Caption: Disk diffusion (Kirby-Bauer) workflow.
Conclusion
The data presented in this guide, while not exhaustive, highlight the importance of continuous surveillance for cross-resistance to this compound and other antimicrobial agents. The provided experimental protocols offer a standardized framework for conducting such studies. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational use of existing antimicrobials and the development of novel therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. Drug use and antimicrobial resistance among Escherichia coli and Enterococcus spp. isolates from chicken and turkey flocks slaughtered in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. microbenotes.com [microbenotes.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
Proper Disposal Procedures for Trimidox: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Trimidox, a ribonucleotide reductase inhibitor used in research and drug development. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
I. Understanding this compound and Associated Hazards
This compound, in its research-grade form (hydrochloride), is a chemical substance that requires careful handling and disposal. While the Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water". Therefore, allowing undiluted product or large quantities to enter groundwater, watercourses, or sewage systems should be avoided.
For veterinary applications, this compound is a solution containing Trimethoprim and Sulfadoxine[1][2]. This formulation is used in cattle and swine to treat a range of bacterial infections[1][3]. The disposal of this veterinary product must also be handled with care to prevent environmental contamination[4][5][6].
Key Chemical and Safety Data:
| Identifier | Value | Source |
| Chemical Name | N,3,4,5-tetrahydroxy-benzenecarboximidamide, monohydrochloride | |
| Synonyms | CF 233 (hydrochloride) | |
| CAS Number | 95933-75-8 | |
| GHS Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water |
II. Step-by-Step Disposal Protocol for Laboratory-Grade this compound
This protocol provides a general framework for the disposal of research-grade this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Pure, unused, or expired this compound powder should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, contaminated glassware, and paper towels, should be treated as contaminated waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected and disposed of as liquid chemical waste. Do not pour solutions down the drain[7].
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect unused this compound powder and contaminated solids in a designated, leak-proof, and clearly labeled waste container.
-
The label should include "this compound Waste," the chemical name, and any other information required by your institution.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, sealed, and labeled container.
-
The label should specify the contents, including this compound and any solvents used, with approximate concentrations.
-
Step 3: Neutralization and Deactivation (If Applicable and Permitted)
Currently, there are no widely established and validated protocols for the chemical neutralization of this compound for disposal purposes. Attempting to neutralize or deactivate the compound without a validated procedure can be dangerous and may create more hazardous byproducts. Therefore, this is not a recommended step unless explicitly approved and outlined by your institution's EHS department.
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup of the segregated and labeled this compound waste with your institution's EHS department.
-
Professional Disposal: EHS will ensure the waste is transported to a licensed and permitted facility for appropriate treatment and disposal, typically through incineration[4].
III. Disposal of Veterinary this compound Formulations
The disposal of veterinary medicines requires special consideration to prevent environmental contamination and potential impacts on wildlife[5][8].
-
Do Not Dispose in Household Trash or Drains: Unused or expired veterinary this compound should not be thrown in the regular trash or flushed down the toilet or drain[4][7][8].
-
Take-Back Programs: The preferred method of disposal is through a drug take-back program[7][9]. Check with your local veterinarian, pharmacy, or waste management authority for authorized collection sites.
-
Disposal in Household Trash (if no take-back program is available):
-
Remove the liquid from its original container.
-
Mix the liquid this compound with an unpalatable substance like used coffee grounds, dirt, or cat litter to discourage consumption by animals or people[8][9][10].
-
Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent leakage[8][10].
-
Place the sealed container in your household trash.
-
Black out all personal information on the original prescription bottle before recycling or disposing of it[7][10].
-
IV. Experimental Workflow for this compound Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. drugs.com [drugs.com]
- 2. This compound | Vetoquinol Canada [vetoquinol.ca]
- 3. Trimethoprim/sulfadoxine - Wikipedia [en.wikipedia.org]
- 4. bva.co.uk [bva.co.uk]
- 5. Veterinary medicines in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 8. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 9. dea.gov [dea.gov]
- 10. fda.gov [fda.gov]
Essential Safety and Operational Guidance for Handling Trimidox
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Trimidox. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | The glove material must be impermeable and resistant to the product. Nitrile gloves are a suitable choice for handling chemicals.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect against spills. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are recommended to prevent accidental eye contact. |
| Respiratory Protection | Not Required | Based on the current SDS, respiratory protection is not required for handling this compound. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the standard procedure for safely handling this compound in a laboratory setting.
Spill Management Protocol
In the event of a spill, follow these procedural steps to ensure safe and effective cleanup.
| Step | Action |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. |
| 2. Notify | Inform the laboratory supervisor or safety officer. |
| 3. Secure | Restrict access to the spill area. |
| 4. Contain | For powdered this compound, carefully sweep or vacuum the material. Avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand). |
| 5. Clean | Decontaminate the spill area with an appropriate cleaning agent. |
| 6. Dispose | Collect all contaminated materials in a sealed container for proper disposal. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product : Unused this compound should be disposed of as chemical waste through an authorized waste disposal service. Do not allow the product to enter sewers or surface and ground water.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, scratch out all personal information on the prescription label of the empty bottle or packaging before recycling or discarding it in the trash.[2]
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, paper towels, and spill absorbents, should be collected in a sealed, labeled bag and disposed of as chemical waste.
It is important to adhere to local, state, and federal regulations regarding chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
